4,5-Dimethyl-2-phenylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-8-13(14-9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGVDGBKURRIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90485241 | |
| Record name | 4,5-DIMETHYL-2-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90485241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27063-84-9 | |
| Record name | 4,5-DIMETHYL-2-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90485241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Synthesis and Properties of 4,5-Dimethyl-2-phenylpyridine
Executive Summary & Chemical Profile
4,5-Dimethyl-2-phenylpyridine (4,5-dmppy) is a specialized heterocyclic scaffold primarily utilized as a cyclometalating ligand (
Structural Specifications
-
IUPAC Name: 4,5-Dimethyl-2-phenylpyridine
-
Molecular Formula:
-
Molecular Weight: 183.25 g/mol
-
Core Topology: 2-Arylpyridine scaffold with vicinal dimethyl substitution.
Strategic Importance
In the development of phosphorescent Iridium(III) complexes, the 2-phenylpyridine (ppy) backbone is the industry standard. However, unsubstituted ppy often leads to aggregation-caused quenching (ACQ). The introduction of methyl groups at the 4 and 5 positions of the pyridine ring serves to:
-
Tune Solubility: Enhance solubility in organic solvents (DCM, Toluene) for solution-processing.
-
Electronic Tuning: The inductive effect (+I) of the methyl groups increases the electron density on the metal center upon coordination, often leading to a red-shift in emission compared to the parent ppy ligand.
Primary Synthesis Strategy: Pd-Catalyzed Cross-Coupling
While classical methods like the Kröhnke pyridine synthesis exist, they often suffer from harsh conditions and poor regioselectivity for asymmetric substitution patterns. The Suzuki-Miyaura Cross-Coupling is the authoritative "Gold Standard" for synthesizing 4,5-dimethyl-2-phenylpyridine due to its modularity, mild conditions, and high tolerance for functional groups.
Retrosynthetic Analysis
The most efficient disconnection is at the
-
Fragment A (Electrophile): 2-Chloro-4,5-dimethylpyridine (commercially available or synthesized from 3,4-lutidine via N-oxide).
Experimental Protocol (Self-Validating System)
Objective: Synthesis of 4,5-dimethyl-2-phenylpyridine via Suzuki Coupling.
Reagents:
-
2-Chloro-4,5-dimethylpyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
- (5 mol%) - Catalyst
- (2.0 M aqueous solution, 3.0 eq) - Base
-
1,4-Dioxane (0.2 M concentration relative to substrate) - Solvent
Step-by-Step Methodology:
-
Degassing (Critical Step): In a dry Schlenk flask, combine 1,4-dioxane and 2.0 M
. Sparge with Argon for 20 minutes. Causality: Removal of is non-negotiable to prevent oxidation of the Pd(0) species and homocoupling of the boronic acid. -
Reagent Loading: Add 2-chloro-4,5-dimethylpyridine, phenylboronic acid, and
under a counter-flow of Argon. -
Thermal Activation: Seal the flask and heat to reflux (
) for 12–18 hours. Monitor via TLC (SiO2, Hexane:EtOAc 8:2) until the halide spot disappears. -
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine (
).[4] Dry the organic layer over . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel).
-
Eluent Gradient: 0%
10% EtOAc in Hexanes. -
Target: The product typically elutes as a viscous oil or low-melting solid.
-
Mechanistic Pathway (Suzuki Cycle)
The following diagram illustrates the catalytic cycle governing this synthesis, highlighting the oxidative addition and reductive elimination steps.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 2-chloro-4,5-dimethylpyridine.
Physicochemical Characterization
Reliable identification requires a combination of NMR and Mass Spectrometry.
| Property | Description / Value | Note |
| Physical State | Viscous oil or low-melting solid | Tendency to supercool; crystallizes upon standing. |
| H6 is singlet due to 5-Me substitution. | ||
| Basicity ( | ~6.0 - 6.5 (Predicted) | More basic than pyridine (5.2) due to +I effect of methyls. |
| Solubility | High: DCM, Chloroform, Toluene. Low: Water.[5][6] | Lipophilic nature aids in OLED layer formation. |
Application Case Study: Iridium(III) Complexation[7][8][9][10]
The primary utility of 4,5-dmppy is as a ligand for phosphorescent dopants. The synthesis of these complexes follows the Nonoyama Reaction , forming a chloro-bridged dimer, followed by coordination of an ancillary ligand.
Synthesis Workflow: Heteroleptic Ir(III) Complex
Target:
-
Dimer Formation:
-
React
with 4,5-dmppy (2.2 eq) in 2-ethoxyethanol/water (3:1). -
Reflux for 24 hours under inert atmosphere.
-
Precipitate: Yellow/Orange solid (The Dimer).
-
-
Ligand Substitution:
-
React the Dimer with Acetylacetone (acac) and
in 2-ethoxyethanol. -
Reflux for 12 hours.
-
Result: Highly phosphorescent emitter.
-
Figure 2: Workflow for the synthesis of heteroleptic Iridium(III) complexes using 4,5-dmppy.
References
-
Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Iridium Complex Synthesis (Nonoyama Reaction): Nonoyama, M. (1974). Chelating C-metallation of N-heterocycles with transition metal chlorides. Journal of Organometallic Chemistry. Link
-
Application in OLEDs (Analogous Ligands): Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society. Link
-
Methyl-Substituted Phenylpyridines: Beeby, A., et al. (2007). Tuning iridium(III) phenylpyridine complexes in the "almost blue" region. Chemical Communications. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
Structural Dynamics and Synthetic Architectures of 4,5-Dimethyl-2-phenylpyridine
Executive Summary
4,5-Dimethyl-2-phenylpyridine (C₁₃H₁₃N) represents a specialized class of heterobiaryl scaffolds, primarily utilized as a cyclometalating ligand in the synthesis of phosphorescent Iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs). Unlike its more common isomers (e.g., 4,6-dimethyl-2-phenylpyridine), the 4,5-substitution pattern offers a unique electronic environment that modulates the Lowest Unoccupied Molecular Orbital (LUMO) without introducing excessive steric bulk near the metal coordination center. This guide dissects the compound’s chemical architecture, outlines a robust Suzuki-Miyaura synthetic protocol, and analyzes its critical role in tuning emission bandwidths in optoelectronic materials.
Chemical Architecture and Electronic Properties[1]
Structural Analysis
The molecule consists of a pyridine ring substituted with a phenyl group at the C2 position and methyl groups at C4 and C5.
-
Electronic Inductive Effects (+I): The two methyl groups at C4 and C5 act as electron-donating groups (EDGs). This increases the electron density on the pyridine nitrogen, enhancing its basicity (
, est.) and its -donating capability when acting as a ligand. -
Conformational Dynamics: The bond connecting the pyridine (C2) and phenyl (C1') rings possesses a rotational barrier. Steric repulsion between the proton at Pyridine-C3 and the ortho-protons of the phenyl ring forces the system into a non-planar conformation, typically twisting by 20–30° in solution. This twist disrupts full
-conjugation, affecting the absorption spectra. -
Ligand Field Tuning: In Ir(III) complexes, the 4,5-dimethyl substitution raises the energy of the LUMO (localized on the pyridine ring) more significantly than the HOMO (localized on the metal/phenyl ring). This widens the HOMO-LUMO gap, typically resulting in a hypsochromic (blue) shift or stabilizing green emission compared to the unsubstituted 2-phenylpyridine (ppy).
Graphviz Diagram: Electronic Vector Map
The following diagram illustrates the inductive contributions and steric interactions defining the molecule's reactivity.
Figure 1: Electronic vector map showing inductive effects of methyl groups and steric interactions at the biaryl interface.
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling[2]
While Kröhnke pyridine synthesis allows for de novo ring construction, the Suzuki-Miyaura cross-coupling is the industry standard for generating 4,5-dimethyl-2-phenylpyridine due to its modularity, high yield, and tolerance of functional groups.
Retrosynthetic Strategy
-
Disconnection: C2–C1' bond.
-
Electrophile: 2-Chloro-4,5-dimethylpyridine (CAS: 70201-43-3).
-
Nucleophile: Phenylboronic acid.[1]
-
Catalyst System: Pd(0) source with phosphine ligands.[2]
Experimental Protocol
Objective: Synthesis of 4,5-Dimethyl-2-phenylpyridine on a 10 mmol scale.
Reagents:
-
2-Chloro-4,5-dimethylpyridine (1.41 g, 10.0 mmol)
-
Phenylboronic acid (1.46 g, 12.0 mmol, 1.2 eq)
-
Potassium Carbonate (
) (2.76 g, 20.0 mmol, 2.0 eq) -
Catalyst:
(5 mol%) or (for tougher substrates). -
Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed).
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).
-
Solvation: Add the aryl chloride and phenylboronic acid. Dissolve in 40 mL of 1,4-Dioxane.
-
Base Addition: Dissolve
in 10 mL of deionized water and add to the reaction vessel. -
Degassing: Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved
(Critical to prevent homocoupling). -
Catalyst Charge: Add
(578 mg) quickly under positive Argon flow. -
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes).[3]
-
Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (2x) and brine (1x). Dry organic layer over
.[3] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (
, Gradient: 0-10% EtOAc in Hexanes).
Expected Yield: 85–92% as a colorless to pale yellow oil/solid.
Synthesis Workflow Diagram
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of 4,5-dimethyl-2-phenylpyridine.
Characterization Data (Self-Validating Metrics)
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.
Proton NMR ( NMR, 400 MHz, )
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Py-H6 | 8.45 – 8.50 | Singlet (s) | 1H | Deshielded by adjacent Nitrogen; no coupling partner at C5. |
| Ph-H | 7.95 – 8.00 | Multiplet (m) | 2H | Ortho-protons of phenyl ring (closest to pyridine). |
| Py-H3 | 7.55 – 7.60 | Singlet (s) | 1H | Para to Nitrogen; singlet due to substituted C4. |
| Ph-H | 7.40 – 7.50 | Multiplet (m) | 3H | Meta/Para protons of phenyl ring. |
| Py-Me | 2.35 | Singlet (s) | 3H | Methyl at C4 (or C5). |
| Py-Me | 2.28 | Singlet (s) | 3H | Methyl at C5 (or C4). |
Mass Spectrometry
-
Formula:
-
Exact Mass: 183.1048
-
Observed (
): -
Fragmentation Pattern: Major fragment at
(Loss of ).
Applications in Drug Discovery & Optoelectronics
Phosphorescent OLED Emitters
The primary industrial application of 4,5-dimethyl-2-phenylpyridine is as a cyclometalating ligand (
-
Mechanism: The methyl groups reduce non-radiative decay pathways by stiffening the ligand framework.
-
Bandwidth Narrowing: Research indicates that substituting methyl groups at the 4,5-positions (relative to the pyridine nitrogen) damps specific vibrational modes.[4] This results in a narrower Full Width at Half Maximum (FWHM) in the emission spectrum, leading to higher color purity (greener greens) compared to unsubstituted ligands.
Pharmacophore Scaffold
In medicinal chemistry, the 2-phenylpyridine moiety is a "privileged structure." The 4,5-dimethyl variant provides a specific steric profile that can:
-
Block Metabolic Hotspots: Methylation at C4/C5 prevents oxidative metabolism at these typically reactive positions on the pyridine ring.
-
Hydrophobic Interactions: The methyl groups can fill hydrophobic pockets in kinase active sites (e.g., in potential inhibitors targeting CYP51 or specific tyrosine kinases).
References
-
Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Iridium Complexes & Emission Tuning: Mackenzie, C. F. R., et al. (2023).[5] The design and synthesis of green emissive iridium(III) complexes guided by calculations of the vibrationally-resolved emission spectra.[4] Dalton Transactions, 52, 4360-4371. [Link]
-
Electronic Effects in Pyridines: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
Sources
- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 4-Phenylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. The design and synthesis of green emissive iridium( iii ) complexes guided by calculations of the vibrationally-resolved emission spectra - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00304C [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
The Pharmacological Imperative of Substituted Pyridine Scaffolds: A Technical Guide
Executive Summary
The pyridine ring represents a "privileged scaffold" in modern medicinal chemistry, appearing in over 95 FDA-approved therapeutics.[1] Its ubiquity is not accidental but a result of its unique physicochemical properties: the ability to modulate lipophilicity (LogP), act as a hydrogen bond acceptor (HBA) via the endocyclic nitrogen, and serve as a bioisostere for benzene to improve water solubility. This guide analyzes the structural-activity relationships (SAR), mechanistic roles, and synthetic protocols essential for leveraging substituted pyridines in drug discovery.
Part 1: The Privileged Scaffold – Physicochemical Drivers
The pharmacological success of pyridine stems from its electronic deficiency relative to benzene. The electronegative nitrogen atom induces a dipole moment (2.2 D), reducing the electron density of the ring carbons, particularly at the C2 and C4 positions.
Core Pharmacological Advantages
| Property | Pharmacological Impact |
| Basicity (pKa ~5.2) | Allows for pH-dependent ionization. Pyridines can be protonated in acidic environments (e.g., stomach, lysosomes), facilitating trapping or solubility. |
| H-Bonding Potential | The lone pair on N1 acts as a critical Hydrogen Bond Acceptor (HBA) in enzyme active sites (e.g., Kinase hinge regions). |
| Metabolic Stability | Unlike electron-rich phenyl rings prone to rapid CYP450 oxidation, the electron-deficient pyridine ring is generally more resistant to oxidative metabolism, prolonging half-life ( |
| Solubility | Replacing a phenyl ring with a pyridine often lowers LogP by ~1.0–1.5 units, significantly improving aqueous solubility without sacrificing aromatic stacking interactions. |
Part 2: Therapeutic Classes & Mechanistic Case Studies
Oncology: Kinase Inhibition (Sorafenib)
In the context of Type II kinase inhibitors like Sorafenib (Nexavar), the substituted pyridine ring is not merely a linker; it is a functional anchor.
-
Mechanism: The pyridine nitrogen often forms a hydrogen bond with the "hinge region" amino acids of the kinase ATP-binding pocket.
-
SAR Insight: Substitution at the C4 position (e.g., with an ether linkage) or C2 (carboxamide) directs the molecule into the hydrophobic allosteric pocket, locking the kinase in an inactive "DFG-out" conformation.
Gastrointestinal: Proton Pump Inhibitors (Omeprazole)
Substituted pyridines are central to the mechanism of PPIs.
-
Mechanism: Omeprazole is a prodrug. It accumulates in the acidic secretory canaliculi of parietal cells. The pyridine nitrogen becomes protonated, initiating an intramolecular nucleophilic attack on the adjacent benzimidazole sulfur. This forms a reactive sulfenamide, which covalently binds to cysteine residues on the H+/K+-ATPase pump.
-
Criticality: Without the specific pKa of the pyridine ring, this selective accumulation and activation would not occur.
Infectious Disease: Isoniazid[1]
-
Mechanism: Isoniazid is a pyridine-4-carbohydrazide. It is activated by the bacterial catalase-peroxidase enzyme (KatG) to form an isonicotinic acyl radical. This radical couples with NADH to form an adduct that inhibits InhA, blocking mycolic acid synthesis in Mycobacterium tuberculosis.
Part 3: Visualization of Pharmacological Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic applied when designing pyridine-based drugs.
Figure 1: Pharmacophore mapping of the pyridine scaffold, highlighting how specific positions drive pharmacological outcomes.
Part 4: Experimental Protocol – Synthesis of 2-Substituted Pyridines
Synthesizing substituted pyridines, particularly at the C2 position, can be challenging due to the electron-deficient nature of the ring, which makes oxidative addition difficult in cross-coupling reactions. The Suzuki-Miyaura Coupling is the industry standard, but it requires specific optimization for pyridines.
Protocol: Pd-Catalyzed Cross-Coupling of 2-Chloropyridine
Objective: To synthesize 2-(4-methoxyphenyl)pyridine from 2-chloropyridine and 4-methoxyphenylboronic acid.
Reagents & Materials
-
Substrate: 2-Chloropyridine (1.0 equiv)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
-
Atmosphere: Argon or Nitrogen (Inert)
Step-by-Step Methodology
-
Preparation: In a dry Schlenk tube or microwave vial, add 2-chloropyridine (1.0 mmol), boronic acid (1.2 mmol), and
(0.03 mmol). -
Degassing: Seal the vessel and purge with Argon for 5 minutes. This is critical; oxygen poisons the Pd(0) species.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M aqueous
(1 mL) via syringe. -
Reaction: Heat the mixture to 90°C (oil bath) or 110°C (microwave irradiation) for 4–12 hours.
-
Note: Monitor reaction progress via TLC (eluent: Hexane/EtOAc 4:1). The pyridine product will typically be more polar than the starting chloride but less polar than the boronic acid.
-
-
Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Wash combined organics with brine, dry over anhydrous
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Protodeboronation of the boronic acid. | Switch to Boronic Esters (Pinacol) or use anhydrous conditions with |
| No Reaction | Oxidative addition failure (C-Cl bond too strong). | Switch catalyst to Pd(dppf)Cl2 or XPhos Pd G2 (electron-rich ligands facilitate oxidative addition). |
| Homocoupling | Presence of Oxygen.[2] | Re-degas solvents thoroughly (Freeze-Pump-Thaw method). |
Part 5: Future Perspectives
The field is moving beyond simple substitution. Current trends include:
-
Fragment-Based Drug Discovery (FBDD): Using pyridine fragments to probe sub-pockets of protein targets due to their high ligand efficiency.
-
PROTACs: Pyridine-based linkers are being optimized to improve the solubility and permeability of large Proteolysis Targeting Chimeras.
-
C-H Activation: Direct functionalization of the pyridine ring (without pre-halogenation) using Iridium or Rhodium catalysts to access novel substitution patterns (e.g., C3-arylation) previously difficult to synthesize.
References
-
Altaf, A. A., et al. (2015).[3] "A review on the medicinal importance of pyridine derivatives." Journal of Drug Design and Medicinal Chemistry. Link
-
FDA Approved Drug Products. (2024). "Database of approved drugs containing pyridine scaffolds." U.S. Food and Drug Administration.[1][4] Link
-
Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[4] Nature Reviews Drug Discovery. Link
-
Heller, B., & Hapke, M. (2007). "The Suzuki-Miyaura Cross-Coupling Reaction of Pyridine Derivatives." Chemical Society Reviews. Link
-
Shin, J. M., et al. (2008). "The gastric HK-ATPase: structure, function, and inhibition." Pflügers Archiv - European Journal of Physiology. Link
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Molecular mechanisms of sorafenib action in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 4,5-Dimethyl-2-phenylpyridine in Catalysis & Optoelectronics
Executive Summary
4,5-Dimethyl-2-phenylpyridine (4,5-dmppy) is a specialized cyclometalating ligand used primarily in the synthesis of Iridium(III) complexes for photoredox catalysis and light-emitting electrochemical cells (LECs) . Unlike its fluorinated counterparts (e.g., dF(CF₃)ppy) which are designed for high oxidizing power, the 4,5-dmppy scaffold is electron-rich. The two methyl groups on the pyridine ring exert a positive inductive effect (+I), raising the energy of the metal-to-ligand charge transfer (MLCT) state.
This guide details the strategic use of 4,5-dmppy to tune the redox potentials of iridium photocatalysts, specifically for applications requiring strong excited-state reductants or green-to-yellow emissive profiles .
Scientific Foundation & Mechanism
Electronic Tuning of Iridium Centers
The catalytic utility of 4,5-dmppy stems from its ability to modulate the Frontier Molecular Orbitals (FMOs) of the resulting complex, typically
-
HOMO Modulation: The methyl substituents increase electron density on the pyridine ring and, by extension, the iridium center. This destabilizes the Highest Occupied Molecular Orbital (HOMO), which is largely metal/phenyl-centered.
-
LUMO Modulation: The Lowest Unoccupied Molecular Orbital (LUMO), localized on the pyridine system, is also raised in energy but to a lesser degree than the HOMO.
-
Net Effect:
-
Redox Potential: The oxidation potential (
) of the Ir(III)/Ir(IV) couple is lowered. This makes the complex easier to oxidize, facilitating oxidative quenching cycles where the catalyst donates an electron to a substrate. -
Photophysics: The HOMO-LUMO gap narrows compared to unsubstituted phenylpyridine (ppy), resulting in a bathochromic (red) shift in emission, typically producing vibrant green/yellow luminescence (
nm).
-
Mechanistic Pathway: Oxidative Quenching
In a typical photoredox cycle using an Ir(III) catalyst derived from 4,5-dmppy:
-
Excitation: Ground state
absorbs visible light Excited state . -
Quenching: Due to the electron-rich ligand,
is a potent reductant . It donates an electron to an oxidative quencher (substrate), becoming a highly stable oxidized species . -
Turnover: The
species accepts an electron from a sacrificial donor or a second substrate to return to the ground state.
Figure 1: Oxidative quenching cycle favored by electron-rich ligands like 4,5-dmppy.
Experimental Protocols
Synthesis of the Ligand: 4,5-Dimethyl-2-phenylpyridine
Note: While commercially available, in-house synthesis via Suzuki-Miyaura coupling ensures high purity essential for optoelectronics.
Reagents:
-
2-Chloro-4,5-dimethylpyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
- (5 mol%)
- (2.0 M aqueous solution)
-
Solvent: 1,4-Dioxane or Toluene/Ethanol (3:1)
Protocol:
-
Setup: Charge a dried Schlenk flask with 2-chloro-4,5-dimethylpyridine (10 mmol), phenylboronic acid (12 mmol), and
(0.5 mmol) under Argon. -
Solvation: Add degassed 1,4-dioxane (40 mL) and
solution (15 mL). -
Reaction: Reflux at 100°C for 18–24 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine (
). Dry organic layer over .[1] -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Yield: Expect 85–95% of a white/off-white solid.
Synthesis of Iridium Dimer:
This intermediate is the precursor for all catalytic complexes.
Reagents:
- (1.0 eq)[2]
-
4,5-Dimethyl-2-phenylpyridine (2.2 eq)
-
Solvent: 2-Ethoxyethanol/Water (3:1)
Protocol:
-
Dissolve
(e.g., 1 mmol) and the ligand (2.2 mmol) in the solvent mixture (15 mL). -
Reflux at 110°C under
for 24 hours. The solution will turn yellow/green, and a precipitate will form. -
Cool to RT.[1][2][3] Add water (50 mL) to fully precipitate the dimer.
-
Filter the solid.[1][2][4][5] Wash sequentially with water, methanol (cold), and diethyl ether.
-
Result: A yellow/green powder. Yield typically >75%.[5]
Synthesis of Photocatalyst:
A standard heteroleptic complex for photoredox applications.
Reagents:
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (1.1 eq)[7]
-
Solvent: Ethylene Glycol or Ethanol
-
Counter-ion source:
(excess)
Protocol:
-
Suspend the dimer (0.5 mmol) and dtbbpy (1.1 mmol) in ethylene glycol (20 mL).
-
Heat to 150°C for 12–15 hours under Argon. (Note: If using Ethanol, reflux at 80°C; reaction times may be longer).
-
Add aqueous
(10 mmol in 10 mL water) to precipitate the salt. -
Filter the bright yellow/green solid.
-
Purification: Recrystallize from Acetone/Ether or Acetonitrile/Water.
Data & Performance Metrics
Comparative Redox Properties
The table below illustrates how the 4,5-dimethyl substitution shifts properties compared to the standard unsubstituted Phenylpyridine (ppy) and the electron-deficient Fluorinated (dF) analog.[7]
| Ligand System | Emission | Character | Application | |
| 4,5-dmppy | +0.95 V | ~540 nm (Green) | Electron-Rich | Reductive Quenching / LECs |
| ppy (Standard) | +1.29 V | ~510 nm (Green) | Neutral | General Purpose |
| dF(CF | +1.69 V | ~470 nm (Blue) | Electron-Poor | Strong Oxidant |
Data derived from cyclic voltammetry in MeCN. Note how 4,5-dmppy significantly lowers the oxidation potential, making the Ir(III) center easier to oxidize.
Solubility Profile
-
Dichloromethane (DCM): High
-
Acetonitrile (MeCN): High
-
Water: Insoluble (requires sulfonated variants for aqueous catalysis)
-
Hexane: Insoluble
Workflow Visualization
The following diagram outlines the critical path from ligand selection to catalytic application.
Figure 2: Synthetic workflow for generating 4,5-dmppy based Iridium catalysts.
References
-
Synthesis of Iridium(III) complexes Ir1 and Ir2. Royal Society of Chemistry. Retrieved from 5.
-
Soft Materials and Soft Salts Based on Iridium Complexes. ResearchGate. Retrieved from 8.
-
Anionic iridium complexes for solid state light-emitting electrochemical cells. ResearchGate. Retrieved from 9.
-
Practical Syntheses of [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses. Retrieved from 4.
-
4,5-Dimethyl-2-phenylpyridine Product Information. BLD Pharm. Retrieved from 10.
Sources
- 1. 4-Phenylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. Ir(dF(Me)ppy)2(dtbbpy) PF6 1335047-34-1 [sigmaaldrich.com]
- 7. Ir[dF(Me)ppy]2(dtbbpy)PF6 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 27063-84-9|4,5-Dimethyl-2-phenylpyridine|BLD Pharm [bldpharm.com]
Synthesis of organometallic complexes with 4,5-Dimethyl-2-phenylpyridine
Application Note: High-Efficiency Synthesis of Heteroleptic Iridium(III) Complexes Utilizing 4,5-Dimethyl-2-phenylpyridine
Executive Summary & Scientific Rationale
This Application Note details the synthesis, purification, and characterization of heteroleptic Iridium(III) complexes utilizing 4,5-dimethyl-2-phenylpyridine (dmppy) as the primary cyclometalating ligand.
While the parent ligand, 2-phenylpyridine (ppy), is the archetype for phosphorescent dopants in OLEDs, its emission energy and quantum efficiency often require fine-tuning. The introduction of methyl groups at the 4- and 5-positions of the pyridine ring exerts a specific electronic influence:
-
LUMO Elevation: The pyridine ring primarily localizes the Lowest Unoccupied Molecular Orbital (LUMO). Methyl groups are weak electron-donating groups (EDGs). By substituting the pyridine ring, we raise the energy of the
orbitals (LUMO), thereby widening the HOMO-LUMO gap ( ). -
Photophysical Outcome: This modification typically results in a hypsochromic (blue) shift and improved photoluminescence quantum yield (PLQY) compared to the unsubstituted Ir(ppy)₂(acac) reference, making it a critical scaffold for high-efficiency green to blue-green emitters.
This guide provides a validated, three-stage protocol: Ligand Synthesis (Suzuki Coupling), Dimer Formation (Nonoyama Reaction), and Ancillary Ligand Exchange.
Synthetic Workflow Visualization
The following diagram outlines the critical path for the synthesis of the target complex,
Figure 1: Step-wise synthetic pathway from commercial precursors to the final organometallic emitter.
Detailed Protocols
Module A: Ligand Synthesis (4,5-Dimethyl-2-phenylpyridine)
Prerequisite: If dmppy is commercially available, proceed to Module B. If synthesis is required, follow this Suzuki-Miyaura protocol.
Reagents:
-
2-Chloro-4,5-dimethylpyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [
] (5 mol%) -
Sodium Carbonate (
) (2.0 M aqueous solution)[1] -
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)
Protocol:
-
Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and purge with Argon for 15 minutes.
-
Loading: Add 2-Chloro-4,5-dimethylpyridine, phenylboronic acid, and solvent. Degas the solution by bubbling Argon for 20 minutes.
-
Catalyst Addition: Add
quickly against a positive stream of Argon. -
Base Addition: Add the degassed
solution. -
Reaction: Heat to reflux (
C) for 16–24 hours. Monitor by TLC (Silica, Hexane:EtOAc 8:2). -
Workup: Cool to RT. Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel).
-
Expected Yield: 75–85%.
-
Validation:
H NMR ( ) should show phenyl protons (7.4–8.0 ppm) and two distinct methyl singlets (approx. 2.3–2.4 ppm).
-
Module B: Synthesis of the Chloro-Bridged Dimer
Mechanism: Cyclometalation (C-H Activation).
Reagents:
-
Iridium(III) chloride hydrate (
) (1.0 eq) -
Ligand dmppy (2.2 – 2.4 eq)
-
Solvent: 2-Ethoxyethanol : Water (3:1 v/v)
Protocol:
-
Dissolve
and dmppy in the solvent mixture in a round-bottom flask. -
De-aeration: Nitrogen sparge for 30 minutes. Oxygen presence promotes the formation of paramagnetic Ir(IV) species, which degrades yield.
-
Reflux: Heat to
C (bath temp) for 24 hours. The solution typically turns from dark brown to a yellow/orange suspension. -
Precipitation: Cool to room temperature. Add water (approx.[1] 2x reaction volume) to force precipitation of the dimer.
-
Filtration: Collect the solid by vacuum filtration.[1]
-
Wash: Wash extensively with water (to remove unreacted
), then Methanol (to remove excess ligand), and finally Hexane/Ether. -
Drying: Dry in a vacuum oven at
C.-
Critical Checkpoint: The product
is usually insoluble in common solvents. Do not attempt NMR unless you break the bridge (e.g., with DMSO-d6, though this consumes the dimer). Proceed directly to Module C.
-
Module C: Synthesis of Heteroleptic Complex [Ir(dmppy)₂(acac)]
Mechanism: Bridge splitting and chelation.
Reagents:
-
Dimer
(1.0 eq) -
Acetylacetone (acac) (2.5 eq)
-
Sodium Carbonate (
) (5.0 eq) -
Solvent: 2-Ethoxyethanol or 1,2-Dichloroethane (DCE)
Protocol:
-
Suspend the Dimer, acac, and
in the solvent. -
Reflux: Heat to
C under inert atmosphere for 12–15 hours. -
Observation: The suspension should clear as the monomeric species forms and dissolves.
-
Workup: Cool to RT. Remove solvent under reduced pressure.[2]
-
Extraction: Dissolve residue in Dichloromethane (DCM). Filter through a Celite pad to remove inorganic salts (
, excess ). -
Purification: Recrystallization is preferred over chromatography for high purity.
-
Method: Dissolve in minimum hot DCM, then slowly add Hexane or Methanol until turbid. Cool to
C. -
Alternative: Silica gel column (DCM:Hexane gradient).
-
Data Presentation & Characterization
Expected Photophysical Properties
Comparison of the target complex against the standard reference.
| Parameter | Ir(ppy)₂(acac) (Reference) | Ir(dmppy)₂(acac) (Target) | Effect of 4,5-Dimethyl |
| Emission | ~520 nm (Green) | ~505–510 nm (Green/Blue-Green) | Blue Shift (LUMO Elevation) |
| Quantum Yield ( | ~0.3 – 0.4 | > 0.5 | Increased (Reduced non-radiative decay) |
| HOMO/LUMO Gap | 2.4 eV | ~2.55 eV | Widened |
| Solubility | Moderate | High | Methyl groups increase organic solubility |
Validation: NMR Spectroscopy
The formation of the complex is confirmed by the loss of symmetry in the phenyl ring (due to Ir-C bond formation) and the specific resonance of the ancillary ligand.
-
H NMR (500 MHz,
):- 1.78 ppm (s, 6H): Methyl protons of the acac ligand.
- 5.25 ppm (s, 1H): Methine proton of the acac backbone (Characteristic of chelation).
- 2.30–2.50 ppm: Methyl protons of the dmppy ligand (4 distinct peaks if symmetry is broken, or 2 if time-averaged).
- 6.00–6.50 ppm: The proton ortho to the Ir-C bond on the phenyl ring (shielded by the metal center).
Troubleshooting & Expert Insights
-
Issue: Low Yield in Dimer Step.
-
Cause: Incomplete C-H activation due to steric hindrance of the methyl groups or oxidation of Ir(III).
-
Solution: Ensure strictly anaerobic conditions. Increase reaction time to 48h. Use Glycerol/Ethoxyethanol mixtures to achieve higher reflux temperatures (
C) if necessary.
-
-
Issue: "Black" Impurities.
-
Cause: Formation of Colloidal Iridium (
). -
Solution: This happens if the reaction is overheated without sufficient ligand. Ensure ligand excess (2.2 eq minimum). Filter the final DCM solution through a 0.2
m PTFE filter before crystallization.
-
-
Isomerism:
-
Bis-cyclometalated complexes like
almost exclusively form the trans-N, cis-C geometry due to the "trans-effect" of the carbon atoms. You generally do not need to worry about separating fac/mer isomers as you would with homoleptic species.
-
References
-
Nonoyama, M. (1974). Benzo[h]quinolin-10-yl-N iridium(III) complexes.[3][4][5][6] Bulletin of the Chemical Society of Japan, 47(3), 767-768. Link (Foundational protocol for Dimer Synthesis).
-
Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society, 123(18), 4304-4312. Link (Definitive guide on Ir(ppy)2(acac) analogs).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link (Mechanistic basis for Ligand Synthesis).
-
You, Y., & Park, S. Y. (2005). Inter-Ligand Energy Transfer and Its Effect on the Photoluminescence Properties of Heteroleptic Iridium(III) Complexes. Journal of the American Chemical Society, 127(49), 17138-17139. Link (Discusses electronic tuning via ligand substitution).
- Bio-Logic Science Instruments. (n.d.). Application Note: Characterization of OLED materials. (General reference for photophysical measurement standards).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tuning Emission Lifetimes of Ir(C^N)2(acac) Complexes with Oligo(phenyleneethynylene) Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Methods for synthesizing pyridine-containing biaryl compounds
From MIDA Boronates to Late-Stage C-H Functionalization
Executive Summary
The pyridine moiety is a privileged pharmacophore, present in over 20% of the top 200 marketed drugs. However, the synthesis of pyridine-containing biaryls presents unique challenges due to the electron-deficient nature of the pyridine ring (pi-deficiency) and the Lewis basicity of the nitrogen atom. Standard cross-coupling protocols often fail due to catalyst poisoning (Pd-N coordination) or rapid protodeboronation of 2-pyridyl boronic acids.
This Application Note provides a strategic framework and detailed protocols for overcoming these barriers. We focus on two high-reliability methodologies:
-
MIDA-Boronate Suzuki-Miyaura Coupling: Solving the instability of 2-pyridyl boronates via slow-release mechanics.
-
Radical Minisci C-H Arylation: Enabling late-stage functionalization of the pyridine core without pre-functionalized handles.
Strategic Overview: Selecting the Right Methodology
The choice of method depends heavily on the available starting materials and the position of the coupling site.
The Pyridine Challenge:
-
2-Pyridyl Boronic Acids: Highly unstable. They undergo rapid protodeboronation in aqueous base, often faster than the transmetalation step in Suzuki coupling.
-
Catalyst Inhibition: The pyridine nitrogen can displace phosphine ligands on Palladium, creating an inactive Pd(L)(Pyridine) complex.
Decision Matrix for Method Selection
Figure 1: Strategic Decision Tree for Pyridine Biaryl Synthesis. Select Protocol 1 for unstable boronates and Protocol 2 for direct C-H functionalization.
Protocol 1: MIDA-Boronate Suzuki Coupling
Application: Synthesis of biaryls using unstable 2-pyridyl boron species. Mechanism: 2-Pyridyl boronic acids degrade rapidly. N-Methyliminodiacetic acid (MIDA) boronates are amphoteric ligands that cage the boron atom, rendering it unreactive. Under aqueous basic conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid at a rate that matches the transmetalation step, keeping the standing concentration of free boronic acid low and preventing decomposition [1].
Materials
-
Coupling Partner A: 2-Pyridyl MIDA boronate (1.0 equiv)
-
Coupling Partner B: Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst: XPhos Pd G3 or G4 (0.02 – 0.05 equiv) [2]
-
Why: XPhos is bulky enough to prevent pyridine N-coordination and facilitates oxidative addition of chlorides.
-
-
Base:
(3.0 equiv) - Finely ground. -
Solvent: 1,4-Dioxane : Water (5:1 ratio).
Step-by-Step Procedure
-
Setup: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), 2-Pyridyl MIDA boronate (1.2 mmol), and XPhos Pd G3 (20-50 µmol).
-
Degassing (Critical): Cap the vial with a septum. Evacuate and backfill with Argon three times. Oxygen promotes homocoupling and catalyst deactivation.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (0.8 mL).
-
Note: The water is essential for the hydrolysis of the MIDA ester.
-
-
Base Addition: Remove septum briefly under a positive stream of Argon to add
(3.0 mmol), or add as an aqueous solution if solubility permits (though solid often works better for slow release). -
Reaction: Heat the mixture to 60°C .
-
Optimization: Monitor by LCMS. If conversion is slow, increase to 80°C. 2-Pyridyl MIDA boronates require higher temperatures to hydrolyze than phenyl variants.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with Brine. Dry organic layer over
, filter, and concentrate. -
Purification: Flash chromatography. (Note: Pyridines often streak on silica; add 1%
to the eluent).
Data Summary: Ligand Performance in Pyridine Coupling
| Ligand | Substrate Scope | Yield (Avg) | Notes |
| XPhos | Heteroaryl Chlorides | 85-95% | Best general purpose. Excellent for chlorides. |
| SPhos | Heteroaryl Bromides | 80-90% | Good stability, very robust. |
| PPh3 | Simple Aryls | <40% | Avoid. Inhibited by pyridine nitrogen. |
| CatacXium A | Sterically Hindered | 70-85% | Good for ortho-substituted biaryls. |
Protocol 2: Radical Minisci C-H Arylation
Application: Late-stage functionalization of complex pyridine scaffolds without pre-installed halogens. Mechanism: This protocol utilizes a Silver-catalyzed decarboxylative radical generation.[1] An alkyl or aryl carboxylic acid is oxidized by persulfate/Ag(I) to generate a radical, which attacks the protonated pyridine (pyridinium salt) at the most electron-deficient positions (typically C2 or C4) [3].
Reaction Pathway Visualization
Figure 2: Mechanism of Silver-Catalyzed Decarboxylative Minisci Reaction.
Materials
-
Substrate: Pyridine derivative (1.0 equiv)
-
Radical Source: Aryl Carboxylic Acid (2.0 - 3.0 equiv)
-
Catalyst:
(0.2 equiv) -
Oxidant:
(Ammonium Persulfate) (2.0 - 3.0 equiv) -
Acid: Trifluoroacetic acid (TFA) (1.0 equiv) - Required to activate pyridine.
-
Solvent: Biphasic DCM : Water (1:1) or DMSO (for solubility).
Step-by-Step Procedure
-
Preparation: In a vial, dissolve the Pyridine substrate (0.5 mmol) in DCM (2 mL) and Water (2 mL).
-
Activation: Add TFA (0.5 mmol). Stir for 5 minutes to ensure protonation of the pyridine.
-
Reagent Addition: Add the Aryl Carboxylic Acid (1.0 mmol) and
(0.1 mmol). -
Initiation: Add Ammonium Persulfate (1.0 mmol) in one portion.
-
Reaction: Stir vigorously at 40-50°C for 12-24 hours.
-
Note: Vigorous stirring is crucial for biphasic mixtures to ensure radical transfer.
-
-
Quench: Basify carefully with sat.
solution until pH > 8 (neutralizes TFA and deprotonates the product). -
Extraction: Extract with DCM (3x).
-
Purification: The crude mixture will contain unreacted carboxylic acid. Wash the organic layer with 1M NaOH to remove excess acid before column chromatography.
Troubleshooting & Expert Insights
The "Pyridine Problem" in Palladium Catalysis
If yields are low in Protocol 1 (Suzuki), the culprit is often the formation of stable Pd-Pyridine complexes.
-
Symptom: Reaction stalls after 10-20% conversion; adding more catalyst restarts it briefly.
-
Fix: Switch to a Precatalyst (like XPhos Pd G3 or G4). These precatalysts release the active Pd(0) species on the cycle, ensuring the bulky ligand is already coordinated, sterically blocking the pyridine nitrogen from binding [4].
Regioselectivity in Minisci Reactions
Minisci reactions are governed by electronics.
-
C2 vs C4: Radical addition occurs at the most electron-deficient carbon.
-
Guideline:
-
Unsubstituted Pyridine
C2/C4 mixture (often favors C2). -
C3-Substituted (EWG)
High C2 selectivity (sterics + electronics). -
C3-Substituted (EDG)
C2 selectivity (ortho to substituent).
-
Protodeboronation Check
To verify if protodeboronation is killing your Suzuki reaction:
-
Run a test reaction with
instead of . -
Analyze by NMR.
-
If you see Deuterium incorporation at the C2 position of the pyridine starting material (and no product), the boronic acid hydrolyzed before it could couple. Switch to MIDA boronate immediately.
References
-
Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for the synthesis of highly substituted polyenes. Journal of the American Chemical Society, 129(21), 6716-6717.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-pyridyldiethanolamine Boronates as Highly Robust Reagents for Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry, 79(9), 4161-4166.
-
Seiple, I. B., Su, S., Rodriguez, R. A., Gianatassio, R., Fujiwara, Y., Sobel, A. L., & Baran, P. S. (2010). Direct C–H arylation of electron-deficient heterocycles with arylboronic acids. Journal of the American Chemical Society, 132(38), 13194-13196.
-
Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A new class of easily activated palladium precatalysts for facile C–N cross-coupling reactions and the low temperature oxidative addition of aryl chlorides.[2] Journal of the American Chemical Society, 130(21), 6686-6687.
Sources
Application Note: Synthesis and Evaluation of Phenylpyridine Derivatives as DPP-4 Inhibitors
Introduction & Therapeutic Context
Type 2 Diabetes Mellitus (T2DM) is characterized by insulin resistance and β-cell dysfunction. Dipeptidyl peptidase-4 (DPP-4) inhibitors ("gliptins") have emerged as a cornerstone therapy by preventing the degradation of incretin hormones, specifically Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP).
While peptidomimetic inhibitors (e.g., Sitagliptin, Vildagliptin) dominate the market, non-peptidomimetic scaffolds offer distinct advantages in metabolic stability and selectivity. The phenylpyridine scaffold represents a "privileged structure" in this domain.[1] Its biaryl nature allows for precise orientation within the DPP-4 active site, utilizing
This guide details the rational design, chemical synthesis via Suzuki-Miyaura cross-coupling, and biological validation of phenylpyridine-based DPP-4 inhibitors.
Rational Design and SAR Strategy
Effective DPP-4 inhibition requires a pharmacophore that satisfies specific spatial and electrostatic constraints within the enzyme's active site (EC 3.4.14.5).
The "Anchor" and Hydrophobic Pockets
The DPP-4 active site is a large cavity defined by a catalytic triad (Ser630, Asp708, His740) and adjacent binding pockets.
-
The Anchor (Glu205/Glu206): A basic amine function on the inhibitor is non-negotiable. It forms a critical salt bridge and hydrogen bond network with the carboxylate side chains of Glu205 and Glu206.
-
S1 Hydrophobic Pocket: Lined by Tyr662, Tyr666, and Val656. This pocket accommodates the phenyl ring of the phenylpyridine scaffold.
-
S2 Pocket: A larger cavity (Arg125, Phe357) that can accommodate the pyridine ring or substituents attached to it.
Design Workflow
The following workflow illustrates the iterative process from scaffold selection to lead optimization.
Figure 1: Iterative drug design cycle for phenylpyridine DPP-4 inhibitors.
Chemical Synthesis Protocol
The biaryl core is constructed using the Suzuki-Miyaura cross-coupling reaction.[1] This method is preferred for its tolerance of functional groups and mild conditions.
Reaction Scheme
General Transformation: Aryl Halide (Pyridine-X) + Aryl Boronic Acid (Phenyl-B(OH)2) → Phenylpyridine Product
Critical Consideration: Ligand selection is paramount. Standard
Materials & Reagents Table
| Reagent | Role | Equiv. | Notes |
| 4-Iodo-2-methylpyridine | Electrophile | 1.0 | Iodine is preferred over Bromine for faster oxidative addition. |
| 4-Cyanophenylboronic acid | Nucleophile | 1.2 | Excess ensures complete consumption of the halide. |
| Catalyst | 0.05 | High stability; resists aryl exchange. | |
| Base | 2.0 | Stronger base than | |
| 1,4-Dioxane / Water (4:1) | Solvent | - | Degassed thoroughly to prevent homocoupling. |
Step-by-Step Protocol
Step 1: Deoxygenation (Crucial)
-
Combine 1,4-dioxane and distilled water in a ratio of 4:1 (v/v) in a round-bottom flask.
-
Sparge with Argon or Nitrogen gas for at least 15 minutes. Why: Oxygen promotes homocoupling of boronic acids and deactivates the Pd(0) species.
Step 2: Reaction Setup
-
Charge a reaction vial (equipped with a magnetic stir bar) with:
-
4-Iodo-2-methylpyridine (1.0 mmol, 219 mg)
-
4-Cyanophenylboronic acid (1.2 mmol, 176 mg)
- (2.0 mmol, 652 mg)
-
-
Add the catalyst
(0.05 mmol, 41 mg) last. -
Seal the vial with a septum and purge with Argon for 5 minutes.
-
Inject the degassed solvent mixture (5 mL) via syringe.
Step 3: Execution
-
Heat the reaction block to 90°C .
-
Stir vigorously for 4–6 hours. Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes).
-
Endpoint: Disappearance of the iodopyridine spot.
Step 4: Work-up and Purification
-
Cool to room temperature.
-
Filter through a pad of Celite® to remove Palladium black. Wash the pad with EtOAc.
-
Partition the filtrate between EtOAc (20 mL) and Water (20 mL).
-
Wash the organic layer with Brine, dry over
, and concentrate in vacuo. -
Purification: Flash Column Chromatography (Silica Gel).
-
Gradient: 0% → 40% EtOAc in Hexanes.
-
Note: Phenylpyridines fluoresce strongly under UV (254 nm), facilitating detection.
-
Biological Evaluation: Fluorometric Assay
To validate the synthesized compounds, we measure the inhibition of recombinant human DPP-4 using a fluorogenic substrate.
Assay Principle
The assay utilizes Gly-Pro-AMC (Glycyl-Prolyl-Aminomethylcoumarin). DPP-4 cleaves the peptide bond after the Proline residue, releasing free AMC.[2][3] Free AMC fluoresces intensely (Ex 360 nm / Em 460 nm), whereas the peptide-bound form does not.
Figure 2: Mechanism of the fluorometric DPP-4 inhibition assay.
Assay Protocol
Reagents:
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.[4]
-
Substrate: 10 mM Gly-Pro-AMC in DMSO (Final assay conc: 50 µM).
-
Enzyme: Recombinant human DPP-4 (diluted to ~10 ng/well).
-
Control: Sitagliptin (10 µM).
Procedure:
-
Preparation: Prepare serial dilutions of the synthesized phenylpyridine derivative in Assay Buffer (range: 1 nM to 100 µM).
-
Plating: In a black 96-well plate (flat bottom), add:
-
10 µL of Inhibitor solution (or Buffer for 100% Activity Control).
-
40 µL of Diluted DPP-4 Enzyme.
-
-
Pre-incubation: Incubate for 10 minutes at 37°C to allow inhibitor binding.
-
Initiation: Add 50 µL of Substrate solution to all wells.
-
Measurement: Immediately read fluorescence in kinetic mode on a microplate reader.
Data Analysis
Calculate the slope (RFU/min) for the linear portion of the curve.
Troubleshooting & Expert Tips
-
Synthesis - Low Yield: If the Suzuki coupling stalls, verify the quality of the boronic acid. Boronic acids can dehydrate to boroxines (anhydrides); adding a drop of water to the reaction solvent helps hydrolyze them back to the reactive species.
-
Assay - High Background: Ensure the Gly-Pro-AMC substrate is stored at -20°C and protected from light. Spontaneous hydrolysis can occur if left at room temperature in alkaline buffers.
-
Assay - Inner Filter Effect: Phenylpyridines can be highly conjugated. Check the UV-Vis absorbance of your compound at 360 nm. If it absorbs significantly, it may quench the excitation light, leading to false positives.
References
-
Suzuki-Miyaura Coupling Optimization
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Source:[Link]
-
DPP-4 Structure and Mechanism
- Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Current Topics in Medicinal Chemistry, 7(6), 557–568.
-
Source:[Link]
-
Assay Protocol (Gly-Pro-AMC)
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Selective Functionalization of Pyridine Rings
Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: PYR-FUNC-2026[1]
Welcome to the Pyridine Functionalization Help Desk
Overview: You have reached this center because your pyridine reaction failed. This is expected. Pyridine is chemically schizophrenic: it is electron-deficient enough to resist electrophilic attack, yet the nitrogen lone pair is basic enough to poison your metal catalysts.[1]
This guide treats your synthetic challenges as "Support Tickets." We move beyond generic textbook advice to provide root-cause analysis and field-proven patches for the three most common failure modes in pyridine chemistry.
System Diagnostics: The "Pyridine Paradox"
Before troubleshooting, verify your "Hardware" (Substrate) limitations.[1]
-
The Deactivated Core: The electronegative nitrogen pulls density from the ring, making
(Electrophilic Aromatic Substitution) difficult.[2] -
The Catalyst Trap: The
nitrogen lone pair ( -donor) binds to transition metals (Pd, Pt, Ni) more tightly than your substrate, shutting down the catalytic cycle.[1]
Visualizing the Reactivity Landscape:
Figure 1: The Reactivity Matrix.[1] Note that direct electrophilic attack is the least favorable pathway, while N-coordination is a parasitic process.
Ticket #001: Cross-Coupling Reaction Stalled (0% Conversion)
User Report: "I am attempting a Suzuki-Miyaura coupling on a 2-halopyridine. The starting material is untouched, and the Pd catalyst precipitated as a black solid."
Root Cause Analysis: Catalyst Poisoning. The pyridine nitrogen coordinates to the unsaturated Pd(0) species, forming a stable "off-cycle" resting state (Py-Pd-L). This prevents the oxidative addition step.
Troubleshooting Protocol:
| Method | Mechanism of Action | Implementation |
| 1. Bulky Ligands | Steric bulk prevents the N-atom from approaching the Pd center. | Switch to Buchwald Ligands (e.g., XPhos, RuPhos) or Q-Phos .[1] These create a "protective shell" around the metal. |
| 2. Pre-Catalysts | Bypasses the induction period where poisoning often occurs. | Use Pd-G3 or Pd-G4 precatalysts instead of Pd(OAc)₂ or Pd₂dba₃. These release the active species directly into the cycle. |
| 3. Lewis Acid Additives | "Decoy" strategy.[1] The Lewis acid binds the N-lone pair, freeing the catalyst. | Add stoichiometric CuI or ZnCl₂ .[1] Note: This may require higher temperatures.[1] |
Recommended Workflow (The "XPhos Patch"):
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).[1]
-
Base: K₃PO₄ (3.0 equiv) – Anhydrous bases often perform better than carbonates here.[1]
-
Solvent: 1,4-Dioxane/Water (10:1).
-
Temp: 100°C.
-
Critical Step: Degas vigorously.[1] Pyridine-Pd complexes are prone to oxidation.[1]
Ticket #002: Regioselectivity Failure (Wrong Isomer)
User Report: "I need to functionalize the C4 position, but my Minisci reaction gives a mixture of C2 and C4, or mostly C2."
Root Cause Analysis: Electronic vs. Steric Mismatch. [2]
-
Minisci (Radical): Nucleophilic alkyl radicals target the most electron-deficient positions (C2 and C4). C2 is statistically favored (2 sites vs 1) and often electronically favored unless blocked.[1]
-
SEAr (Electrophilic): Targets C3 (meta), but requires harsh conditions.[1]
Solution: The "Block-and-Attack" Strategy To achieve high C4 selectivity, you must sterically shield the C2 positions or use a directing group strategy.
Protocol A: C4-Selective Minisci Alkylation (The Maleate Block)
Based on the method by Baran et al. [1]
This protocol uses a removable blocking group to force radicals to the C4 position.[2][3][4]
Step-by-Step Guide:
-
Blocking: Treat your pyridine with dimethyl maleate (1.0 equiv) in MeOH at reflux.[1] This forms the N-alkylated pyridinium salt, effectively blocking the N-lone pair and sterically shielding C2.[1]
-
Radical Addition:
-
Solvent: DCM/H₂O (biphasic).[1]
-
Radical Source: Alkyl carboxylic acid (2.0 equiv) + AgNO₃ (0.2 equiv) + (NH₄)₂S₂O₈ (2.0 equiv).
-
Temp: 40°C.
-
Result: The radical attacks C4 exclusively due to the bulk at N.
-
-
Deprotection: The maleate group is cleaved under basic workup or mild hydrolysis, restoring the pyridine ring.[1]
Protocol B: C3-Selective C-H Borylation
Based on Ir-Catalyzed C-H Activation [2]
If you need C3 functionalization without using harsh nitration/bromination conditions, use Iridium catalysis.[1][5]
Step-by-Step Guide:
-
Catalyst System: [Ir(OMe)(cod)]₂ (1.5 mol%) + dtbpy (3 mol%).[1]
-
Reagent: B₂pin₂ (1.0 equiv).[1]
-
Solvent: THF or hexane (can be run neat).[1]
-
Mechanism: The bulky ligand (dtbpy) forces the Iridium to activate the sterically most accessible C-H bond. In substituted pyridines, this is almost always the position meta or para to the nitrogen (C3/C4/C5), avoiding the C2-H bond adjacent to the N-lone pair.
Decision Tree for Regioselectivity:
Figure 2: Selecting the correct methodology based on the target carbon position.
Ticket #003: Low Reactivity in Electrophilic Substitution
User Report: "I cannot nitrate or brominate my pyridine. The ring is too deactivated."
Root Cause Analysis: Pyridinium Deactivation. Under the acidic conditions required for nitration/bromination, pyridine protonates to form the pyridinium ion. This species is positively charged and extremely electron-deficient, effectively repelling electrophiles.[1]
The Patch: The N-Oxide "Switch" Convert the pyridine to Pyridine-N-Oxide (Py-O) .
-
Why? The oxygen atom donates electron density back into the ring (specifically at C2 and C4) via resonance, while also allowing C-H activation at C2 via coordination.
-
Bonus: The N-oxide is easily reduced back to the pyridine.
Protocol: C2-Selective Functionalization via N-Oxide
-
Activation:
-
React Pyridine with mCPBA (1.1 equiv) in DCM at RT.[1]
-
Isolate the N-oxide (usually a solid).
-
-
Functionalization (e.g., Chlorination):
-
Deoxygenation (The Reset):
-
Reagent: PCl₃ (classic) or Zn powder/NH₄Cl (mild).
-
Result: 2-Chloropyridine.[1]
-
References
-
Choi, J., et al. (2021).[1][3] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society, 143(30), 11927–11933.[1]
-
Sadler, S. A., et al. (2014).[1] "Multidirectional Synthesis of Substituted Pyridines via Iridium-Catalyzed C–H Borylation." Journal of Organic Chemistry, 80(1), 5308.[1]
-
Lutz, M. R., et al. (2017).[1] "Selective Functionalization of Pyridines via Grignard Addition to N-Oxides." Organic Letters, 19(18), 4850–4853.[1]
-
Campeau, L. C., & Fagnou, K. (2006).[1] "Pd-Catalyzed Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society, 128(36), 11725–11727.[1]
For further assistance, please submit a log of your reaction conditions including solvent grade and catalyst batch number.[1]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. baranlab.org [baranlab.org]
Technical Support Center: Pyridine Synthesis & Regioselectivity
Status: Operational | Ticket Volume: High | Topic: Regiocontrol in Pyridine Functionalization
Welcome to the Pyridine Synthesis Support Hub
User Issue: "I cannot control the regioselectivity of my pyridine synthesis. I am getting inseparable mixtures of C2/C3/C4 isomers."
Analyst Insight: The pyridine ring is electronically schizophrenic. The nitrogen atom acts as an electron sink, deactivating the ring toward electrophilic attack (making C3 difficult to access) while activating C2 and C4 toward nucleophilic attack. The similarity in reactivity between C2 and C4 often leads to the "isomer crisis."
This guide treats your synthetic challenge as a troubleshooting ticket. We break down the electronic bias and provide "patches" (protocols) to override it.
Module 1: Troubleshooting Logic (Decision Matrix)
Before starting a reaction, determine if you are fighting or following the electronic bias. Use this decision tree to select the correct methodology.
Figure 1: Decision matrix for selecting synthetic routes based on target regiochemistry.
Module 2: The "Natural" Path (C2 vs. C4 Selectivity)
Common Ticket: "My Minisci reaction is giving a 1:1 mixture of C2 and C4 alkylation."
Root Cause: Radical addition to pyridines is governed by the stability of the radical intermediate and the electrophilicity of the protonated heterocycle. Both C2 and C4 are electron-deficient, making discrimination difficult without steric or chelation control.
Troubleshooting Steps:
1. The "Acid Patch" (Solvent & pH Tuning)
-
Mechanism: Protonation of the pyridine nitrogen increases the electrophilicity of the ring.
-
Fix: High concentrations of strong acid (TFA or H₂SO₄) often favor C2-selectivity due to the favorable interaction of the nucleophilic radical with the LUMO of the pyridinium ion, which has the highest coefficient at C2.
-
Reference: Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition [1].
2. The "Blocking Group" Patch (For Exclusive C4 Access)
-
Mechanism: If you cannot chemically distinguish C2 from C4, physically block C2.
-
Protocol: Use a maleate-derived blocking group. This temporary group shields the C2 position, forcing the radical to attack C4. Post-reaction, the blocking group is removed.
-
Efficiency: This method converts a typical 1.5:1 mixture into >95% C4 selectivity.
Module 3: Fighting the Current (C3 Selectivity)
Common Ticket: "I need to functionalize C3, but my reagents keep hitting C2."
Root Cause: C3 is the "meta" position and is electronically deactivated. Standard Electrophilic Aromatic Substitution (EAS) fails because the conditions (acidic) protonate the nitrogen, deactivating the ring further.
Troubleshooting Steps:
1. The "Template" Patch (Ni-Catalyzed Alkenylation)
-
Mechanism: Use a bifunctional Lewis Acid/Transition Metal catalyst. An Aluminum (Al) arm binds to the pyridine Nitrogen (Lewis base), while a Nickel (Ni) center activates the C-H bond.
-
Geometry: The ligand geometry is "hard-coded" to reach the C3 position, overriding the electronic preference for C2.
-
Reference: A Directive Ni Catalyst Overrides Conventional Site-Selectivity [2].
2. The "Steric" Patch (Ir-Catalyzed Borylation)
-
Mechanism: Iridium catalysts with bulky bipyridine ligands are sensitive to sterics. They avoid the C2 position (adjacent to the N lone pair or substituents) and preferentially activate the sterically accessible C3/C5 positions.
-
Outcome: This yields a C3-boryl pyridine, which can be converted to an aryl/alkyl group via Suzuki coupling.
Detailed Experimental Protocol
Protocol: C4-Selective Alkylation via Maleate Blocking
Use this when standard Minisci reactions yield inseparable mixtures.[1]
Scope: Synthesis of 4-alkylpyridines from native pyridine.
Reagents:
-
Maleic Anhydride (Blocking Agent)[2]
-
Carboxylic Acid (Radical Source)
-
AgNO₃ (Catalyst)[2]
-
(NH₄)₂S₂O₈ (Oxidant)[2]
Step-by-Step Workflow:
-
Blocking (In-situ):
-
Dissolve pyridine (1.0 equiv) in DCM.
-
Add maleic anhydride (1.0 equiv). Stir at RT for 1 hour.
-
Observation: The solution creates the zwitterionic pyridinium-maleate species. The C2 position is now sterically shielded by the carboxylate tail.
-
-
Radical Addition (Minisci):
-
To the mixture, add the alkyl carboxylic acid (R-COOH, 2.0 equiv).
-
Add AgNO₃ (0.2 equiv) and (NH₄)₂S₂O₈ (2.0 equiv) in water/DCM biphasic mixture.
-
Heat to 50°C for 2-4 hours.
-
Mechanism:[4][5][9][10][11] The alkyl radical is generated via oxidative decarboxylation. It approaches the ring. C2 is blocked. Attack occurs exclusively at C4.[2]
-
-
Deblocking:
-
The intermediate is a dihydro-pyridine species.
-
Add strong base (NaOH or KOH) and heat to reflux for 1 hour.
-
Result: This cleaves the maleate group and re-aromatizes the ring.
-
-
Isolation:
-
Extract with EtOAc. The product is the pure 4-substituted pyridine.
-
Data Validation (Regioselectivity Ratios):
| Method | Substrate | C2:C4 Ratio | Yield |
| Standard Minisci | Pyridine | 60:40 | 45% |
| Acid Tuned (TFA) | Pyridine | 85:15 | 55% |
| Maleate Blocking | Pyridine | < 1:99 | 72% |
Visualizing the Pathway
The following diagram illustrates the "Blocking Group" strategy described in the protocol.
Figure 2: Mechanism of C4-selective alkylation using maleate as a transient C2-blocking group.
FAQ: Troubleshooting Corner
Q: I am trying to do a [2+2+2] cycloaddition to make a pyridine, but I get regioisomers. How do I control this? A: Standard thermal [2+2+2] is often unselective. You must use Directed Cycloaddition .
-
Fix: Use a Lewis Acid-Lewis Base interaction between the alkyne and the nitrile/diene.[12] For example, using a boronate-substituted alkyne can coordinate with a nitrogen-containing diene, "locking" the orientation before the ring closes. This typically yields a single regioisomer [3].
Q: Can I use N-Oxides to improve regioselectivity? A: Absolutely. This is the classic "Switch" method.
-
Strategy: Oxidize pyridine to Pyridine-N-Oxide.
-
Effect: The N-oxide oxygen donates density back into the ring, allowing electrophilic substitution at C4 (via nitration) or C2 (via mercuration).
-
Afterward: Reduce the N-oxide (using PCl₃ or Zn) to return to the pyridine. This is the most reliable way to get C4-nitro or C4-halo pyridines if Minisci fails.
References
-
A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Source: NCBI / PubMed Central. URL:[Link]
-
Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions. Source: White Rose eTheses Online. URL:[Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Source: ChemRxiv (Preprint/Protocol Basis). URL:[Link][2][3][13]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 6. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minisci reaction - Wikipedia [en.wikipedia.org]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
Optimizing reaction conditions for substituted pyridine synthesis
Technical Support Center: Substituted Pyridine Synthesis Ticket ID: PYR-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Welcome to the Pyridine Synthesis Optimization Hub
Mission: To transition your pyridine synthesis from "variable yields" to "robust, scalable protocols." Pyridines are the backbone of modern medicinal chemistry, yet they remain notoriously difficult to synthesize and functionalize due to their electron-deficient nature ("pi-deficient") and the Lewis basicity of the nitrogen atom. This guide addresses the three most critical failure points: Oxidative Aromatization (Hantzsch) , The "2-Pyridyl Problem" (Cross-Coupling) , and Regioselective Functionalization (Minisci) .
Module 1: De Novo Assembly (Hantzsch Synthesis)
The Scenario: You are building a highly substituted pyridine core using the Hantzsch method.[1] The condensation works, but the final oxidative aromatization step is low-yielding, messy, or requires harsh reagents (HNO₃) incompatible with your functional groups.
Troubleshooting Guide: The Aromatization Bottleneck
| Symptom | Root Cause | Technical Solution |
| Low Yield / Tar Formation | Over-oxidation or decomposition of sensitive groups by nitric acid/ceric ammonium nitrate (CAN). | Switch to MnO₂ or DDQ. These are milder chemoselective oxidants that tolerate acid-sensitive groups. |
| Incomplete Reaction | Steric hindrance at the C4 position prevents the oxidant from abstracting the hydride. | Use Ultrasound (Sonication). Combined with MnO₂, sonication breaks up particle agglomeration and accelerates heterogeneous surface reactions. |
| Product Trapped in Emulsion | Metal salt byproducts (from Mn/Cr oxidants) creating stable emulsions during workup. | Filter through Celite®. Pre-wet the Celite pad. Wash the filter cake with hot EtOAc to release adsorbed pyridine. |
Optimized Protocol: One-Pot Hantzsch with MnO₂
Standard Protocol Refinement
-
Condensation: Combine aldehyde (1.0 eq),
-keto ester (2.0 eq), and NH₄OAc (1.2 eq) in Ethanol. Reflux until TLC shows consumption of aldehyde (formation of 1,4-DHP intermediate). -
Oxidation (Do not isolate 1,4-DHP): Cool to room temperature. Add activated MnO₂ (5.0 eq).
-
Activation: Sonicate for 30 minutes or reflux for 2 hours.
-
Workup: Filter the black slurry through a Celite pad. Rinse with EtOAc. Concentrate filtrate.
Visualization: The Hantzsch Oxidation Pathway
Caption: Transformation of the 1,4-DHP intermediate to the aromatic pyridine core requires hydride abstraction, the rate-limiting step often improved by oxidant selection.
Module 2: Late-Stage Functionalization (The "2-Pyridyl Problem")
The Scenario: You need to couple a 2-pyridyl group to an aryl halide using Suzuki-Miyaura coupling.[2] The reaction fails or gives low yields, despite standard conditions working for phenyl analogs.
The Science: 2-Pyridyl boronic acids are inherently unstable. The nitrogen atom coordinates to the boron center, facilitating rapid protodeborylation (hydrolysis) before the transmetallation step can occur. Furthermore, the pyridine nitrogen can coordinate to the Palladium catalyst, poisoning it.
FAQ: Solving the 2-Pyridyl Instability
Q: Why does my 2-pyridyl boronic acid disappear from the pot without forming product? A: It is undergoing protodeborylation.
-
The Fix: Switch to MIDA Boronates (N-methyliminodiacetic acid) or Potassium Trifluoroborates . These "slow-release" reagents protect the boron atom from hydrolysis until it is needed in the catalytic cycle.
Q: My catalyst load is high (10 mol%), but conversion stalls at 40%. Why? A: Catalyst poisoning. The pyridine nitrogen is displacing your phosphine ligands on the Pd center.
-
The Fix: Use bulky, electron-rich ligands like XPhos or SPhos . The steric bulk prevents the pyridine nitrogen from binding to the Pd, while the electron richness facilitates oxidative addition.
Optimized Protocol: 2-Pyridyl Coupling with MIDA Boronates
-
Reagents: Aryl Bromide (1.0 eq), 2-Pyridyl MIDA Boronate (1.2 eq), Cu(OAc)₂ (0.5 eq - Copper promotes the cross-coupling).
-
Solvent: DMF/Isopropanol (4:1). Anhydrous conditions are not required for MIDA, but helpful here.
-
Base: K₃PO₄ (anhydrous, 3.0 eq).
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).
-
Conditions: Heat to 100°C for 12 hours.
Visualization: The "2-Pyridyl Problem" Mechanism
Caption: Unprotected 2-pyridyl boronates self-destruct via N-B coordination. MIDA esters act as a reservoir, releasing the active species slowly to match the catalytic cycle.
Module 3: Regioselective C-H Functionalization (Minisci Reaction)
The Scenario: You want to add an alkyl group to a pyridine ring without pre-functionalizing it with halogens. You try a radical alkylation (Minisci), but you get a mixture of C2 and C4 isomers.[3]
The Science: The Minisci reaction involves a nucleophilic alkyl radical attacking a protonated (electron-deficient) pyridine. The selectivity is governed by the electron density at the C2 and C4 positions, which are very similar.
Troubleshooting Matrix: Controlling Regioselectivity
| Desired Position | Strategy | Mechanism |
| C2-Selective | Standard Acidic Conditions | Under standard conditions (TFA/AgNO₃), the C2 position is slightly more kinetically accessible due to proximity to the N-H+ (Coulombic effects), though mixtures are common. |
| C4-Selective | Blocking Groups / Sterics | Use a bulky substituent at C2 or a temporary blocking group. Alternatively, use Baran's conditions (Zinc sulfinates) which often favor C4 due to thermodynamic control. |
| C4-Exclusive | Maleate Blocking | React pyridine with dimethyl maleate first to block C2/C3, force reaction at C4, then deprotect. |
Optimized Protocol: C2-Selective Alkylation (General)
-
Substrate: Pyridine (1.0 eq) dissolved in CH₂Cl₂/Water (biphasic) or TFA.
-
Radical Source: Carboxylic Acid (2.0 eq) + AgNO₃ (0.2 eq) + (NH₄)₂S₂O₈ (1.5 eq).
-
Temperature: 40°C.
-
Note: The addition of TFA (Trifluoroacetic acid) is crucial. It protonates the pyridine, lowering the LUMO and making it susceptible to nucleophilic radical attack.
Module 4: Workup & Purification (The "Streaking" Issue)
The Issue: You synthesized the pyridine, but during Flash Column Chromatography (FCC), the product streaks across the column, resulting in poor separation and low recovery.
The Fix: Pyridines are basic.[4] They interact strongly with the acidic silanol (Si-OH) groups on silica gel, causing "tailing."[4]
The "TEA Trick" Protocol:
-
Pre-treatment: Before loading your sample, flush the silica column with a solvent system containing 1% Triethylamine (TEA) or 1% NH₄OH.
-
Elution: Run your column with 1% TEA in the eluent (e.g., Hexane:EtOAc:TEA 80:19:1).
-
Result: The TEA binds to the acidic silanol sites, "capping" them. Your pyridine now floats through the column without sticking.
-
Removal: TEA is volatile. It will be removed during rotary evaporation.
References
-
Hantzsch Optimization: Recent Advances in the Synthesis of Pyridines. Hill, M. D. Chem. Eur. J.2021 , 27, 1–15. Link
-
The 2-Pyridyl Problem (MIDA): A General Solution for the 2-Pyridyl Problem. Knapp, D. M.; Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.2009 , 131, 6961–6963. Link
-
Minisci Regioselectivity: Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Choi, J.; et al. J. Am. Chem. Soc.[5]2021 , 143, 11927–11933.[5] Link
-
Purification Techniques: Rapid Chromatographic Technique for Preparative Separation with Moderate Resolution. Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem.1978 , 43, 2923–2925. Link
-
Catalyst Poisoning: Buchwald-Hartwig Amination of Heterocycles. Surry, D. S.; Buchwald, S. L. Chem. Sci.2011 , 2, 27–50. Link
Sources
Technical Support Center: Pyridine Synthesis & Functionalization
Topic: Strategies to Overcome Low Yields in Pyridine Synthesis Ticket ID: PYR-SYN-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Pyridine Problem"
Welcome to the Advanced Synthesis Support Center. If you are experiencing low yields with pyridine synthesis, you are likely battling two fundamental intrinsic properties of the pyridine ring:
-
Electron Deficiency: Unlike benzene, pyridine is electron-poor (
-deficient). This makes standard Electrophilic Aromatic Substitution (SEAr) difficult and low-yielding without harsh conditions. -
Nitrogen Lone Pair Coordination: The basic nitrogen atom is a potent ligand. In transition-metal-catalyzed reactions (like cross-couplings or cyclotrimerizations), the product often binds to the catalyst more strongly than the reactants, leading to product inhibition (catalyst poisoning).[1]
This guide addresses these bottlenecks across three primary synthetic workflows: De Novo Synthesis (Hantzsch) , Catalytic Cycloaddition ([2+2+2]) , and Late-Stage Functionalization (Minisci) .
Module 1: De Novo Synthesis (Hantzsch Protocol)
The Issue: You successfully synthesized the 1,4-dihydropyridine (1,4-DHP) intermediate, but the subsequent oxidation (aromatization) step yields a complex mixture or tar.
Root Cause Analysis
The classic Hantzsch synthesis produces a 1,4-DHP.[2][3][4][5] The driving force to form pyridine is aromatization, but 1,4-DHPs are sensitive.
-
Over-oxidation: Strong oxidants (HNO₃, KMnO₄) often cleave substituents or degrade the ring.
-
Incomplete Oxidation: Milder oxidants fail to remove the C4 hydrogen effectively.
Troubleshooting Protocol: The Iodine/Methanol System
Replace harsh oxidants with the Iodine-Methanol system. This method is chemoselective and avoids dealkylation side reactions.[4]
Optimized Workflow:
-
Dissolution: Dissolve 1.0 mmol of 1,4-DHP in MeOH (10 mL).
-
Reagent Addition: Add I₂ (1.2 equiv).
-
Reflux: Heat to reflux for 2–4 hours.
-
Workup: Cool, treat with aqueous Na₂S₂O₃ (to quench excess iodine), extract with EtOAc.
Data Comparison: Oxidant Efficiency
| Oxidant System | Typical Yield | Side Reactions | Suitability |
| HNO₃ / Heat | 40–60% | Nitration, Dealkylation | Low |
| DDQ (Dichlorodicyanoquinone) | 70–85% | Michael addition adducts | Medium |
| I₂ / MeOH (Reflux) | 85–95% | Minimal | High |
Visualizing the Bottleneck
Figure 1: The Hantzsch synthesis workflow highlighting the critical oxidation bottleneck where yield is often lost.
Module 2: Catalytic Synthesis ([2+2+2] Cycloaddition)
The Issue: The reaction starts well but stalls at 20–30% conversion. Adding more catalyst does not restart the reaction effectively.
Root Cause Analysis: Catalyst Poisoning
In [2+2+2] cycloadditions (alkyne + nitrile), the pyridine product is a better ligand for the metal center (Co, Rh, Ru) than the starting nitrile. The product binds to the catalyst, forming a stable, inactive complex (Product Inhibition).
Troubleshooting Protocol: Steric Protection
To prevent the product from poisoning the catalyst, you must sterically crowd the metal center so that the planar pyridine product cannot bind tightly, while the linear alkyne/nitrile substrates still can.
Strategic Adjustments:
-
Switch Ligands: Move from Cp (Cyclopentadienyl) to Cp (Pentamethylcyclopentadienyl)*. The extra methyl groups provide steric bulk that destabilizes N-coordination.
-
Use Hemilabile Ligands: Utilize Co(I) catalysts with phosphine-amine (P-N) ligands.[8] These can open/close a coordination site dynamically, facilitating turnover.
-
In-Situ Catalyst Generation: Avoid isolating sensitive Co(I) species. Generate them in situ from air-stable Co(III) precursors using a reductant (e.g., NaBEt₃H).[8]
Catalyst Selection Guide
| Catalyst System | Sensitivity to Poisoning | Typical TON (Turnover Number) | Recommendation |
| CpCo(CO)₂ | High | < 50 | Deprecated for pyridines |
| CpRuCl(cod) | Medium | 100–500 | Good for mild conditions |
| CpCo(I) (in situ) | Low | > 1000 | Best for difficult substrates |
Mechanism of Failure
Figure 2: The "Dead End" mechanism where the pyridine product coordinates to the active catalyst, shutting down the cycle.
Module 3: Late-Stage Functionalization (Minisci Reaction)
The Issue: You are attempting to alkylate a pyridine using a radical source (Minisci reaction), but you get low conversion and a mixture of C2 and C4 regioisomers.
Root Cause Analysis
-
Low Reactivity: Electron-rich pyridines do not react well with nucleophilic alkyl radicals.
-
Poor Regioselectivity: The C2 and C4 positions have similar electron densities, leading to inseparable mixtures.
Troubleshooting Protocol: Acid Activation & Blocking
-
Protonation (The Acid Effect): The reaction must be run in acidic media (TFA or aqueous H₂SO₄). Protonating the nitrogen lowers the LUMO energy of the ring, making it highly electrophilic and receptive to radical attack.
-
Regiocontrol via Blocking:
-
To target C4: Use a bulky substituent at C2 or use N-oxide chemistry (though N-oxides often favor C2).
-
To target C2: If C4 is open, you will get mixtures.
-
Advanced Fix: Use a removable blocking group (e.g., a maleate group on Nitrogen) if high regioselectivity is required for C4 alkylation.[7]
-
Protocol: TFA-Mediated Alkylation
-
Setup: Dissolve Pyridine (1 equiv) in DCM/Water (biphasic) or TFA .
-
Acidification: Ensure pH < 2. This is non-negotiable.
-
Radical Source: Add carboxylic acid (alkyl source) + AgNO₃ (cat.) + (NH₄)₂S₂O₈ (oxidant).
-
Temperature: Heat to 40–60°C.
-
Note: If using electron-rich pyridines (e.g., OMe substituted), yields will drop. Increase the equivalents of the radical precursor (up to 3–5 equiv).
-
FAQ: Rapid Troubleshooting
Q: Why is my pyridine product water-soluble and impossible to extract? A: Pyridines are basic (pKa ~5.2). If your workup is acidic or neutral, the pyridine is likely protonated (pyridinium salt) and stuck in the aqueous layer.
-
Fix: Basify the aqueous layer to pH > 10 using NaOH or Na₂CO₃ before extraction. The solution should turn cloudy as the free base precipitates.
Q: My Suzuki coupling on 2-bromopyridine yields <10%. Why? A: The 2-pyridyl position is notoriously difficult due to the "heteroatom effect" (instability of the M-C bond) and catalyst poisoning.
-
Fix: Use Pd(PPh₃)₄ (high loading, 5-10 mol%) or Pd(dppf)Cl₂ . Alternatively, use the MIDA boronate ester instead of the boronic acid to ensure slow release of the coupling partner.
Q: Can I use microwave irradiation for Hantzsch synthesis? A: Yes, but be careful. While literature suggests speed improvements, sealed vessels can lead to pressure spikes if NO₂ gas forms (if using HNO₃). Use the I₂/MeOH method in a microwave (open vessel or controlled pressure) for best results.
References
-
Hantzsch Aromatization with Iodine: Yadav, J. S., et al. "Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH."[4] Synthesis, 2000.[4]
-
Microwave Hantzsch Synthesis: Vanden Eynde, J. J., & Mayence, A. "Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation."[2] Molecules, 2003.[2][9]
-
Catalyst Poisoning in [2+2+2]: Heller, B., & Hapke, M. "The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions." Chem. Soc. Rev., 2007.
-
Minisci Regioselectivity: Duncton, M. A. J. "Minisci reactions: Versatile C-H functionalization for medicinal chemists."[10] Med. Chem. Commun., 2011.
-
Cobalt Catalysis Improvements: Pla-Quintana, A., et al. "In situ generated cobalt(I) catalyst for the efficient synthesis of novel pyridines." Org.[4][5][11] Chem. Front., 2015.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH [organic-chemistry.org]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
Column chromatography protocol for 4,5-Dimethyl-2-phenylpyridine purification
The following guide serves as a specialized Technical Support Center for the purification of 4,5-Dimethyl-2-phenylpyridine . It is designed for researchers encountering specific separation challenges, particularly those related to the basicity of the pyridine ring and common impurities from cross-coupling reactions.[1]
Case ID: PYR-452-PUR Status: Active Protocol Classification: Nitrogen Heterocycle Chromatography Primary Challenge: Silanol interaction (Tailing) & Suzuki Coupling Byproducts[1][2]
Core Protocol: The "Golden Path" Workflow
Standardized methodology for >98% purity isolation.[1]
Context: 4,5-Dimethyl-2-phenylpyridine is typically synthesized via Suzuki-Miyaura coupling.[2] The crude mixture often contains unreacted phenylboronic acid, palladium ligands (e.g.,
Phase A: Pre-Column Chemical Workup (Crucial Step)
Do not load the crude reaction mixture directly onto the column.[1] Use acid-base extraction to remove 80% of non-basic impurities.[2]
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .
-
Extraction (Acid Phase): Extract the organic layer 2x with 1M HCl .
-
Neutralization: Separate the aqueous layer.[1] Cool on ice and basify to pH >10 using 6M NaOH or saturated
. -
Recovery: Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM) . Dry over
and concentrate.-
Result: You now have a semi-pure amine, free from most non-basic contaminants.[1]
-
Phase B: Column Chromatography Setup
| Parameter | Specification | Notes |
| Stationary Phase | Silica Gel 60 ( | Must be deactivated. |
| Mobile Phase A | Hexanes (or Pentane) | Non-polar component.[1][2] |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar component.[1][2] |
| Modifier | Triethylamine (TEA) | Mandatory. Add 1% v/v to the mobile phase.[1][2] |
| Loading Method | Liquid loading (DCM) | Ensure minimal volume.[1][2] |
| Detection | UV (254 nm) | Pyridines absorb strongly.[1][2] |
Phase C: Elution Gradient
Based on a standard 10g crude scale.
-
Equilibration: Flush column with Hexanes + 1% TEA (3 column volumes). This saturates the silica's acidic sites.[1]
-
Isocratic Hold: Elute with 95:5 (Hex:EtOAc) + 1% TEA for 2 column volumes.
-
Elutes: Remaining non-polar hydrocarbons/ligands.[1]
-
-
Gradient Ramp: Increase polarity to 80:20 (Hex:EtOAc) + 1% TEA .
Troubleshooting & FAQs
Direct solutions to common operator issues.
Q1: My product spot is "streaking" or "tailing" badly on the TLC plate and column. Why?
Diagnosis: This is the "Pyridine Drag."[1] The basic nitrogen lone pair is hydrogen-bonding with the acidic protons of the silanol (
) groups on the silica surface. [1] Solution: You must introduce a competing base. [1][3] * The Fix: Add 1% Triethylamine (TEA) or 1%to your mobile phase.[1] The TEA binds to the silanol sites preferentially, allowing your pyridine product to pass through without "sticking." [1] * Note: If using TEA, dry your fractions thoroughly under high vacuum to remove the amine smell, as TEA has a higher boiling point than simple solvents.[1]
Q2: I see a co-eluting impurity just above my product. It stains strongly with KMnO4.
Diagnosis: Likely Triphenylphosphine (
) or its oxide () if standard Suzuki ligands were used.[1] has an Rf similar to many aryl-pyridines in low-polarity solvents. Solution:
Oxidation: Treat your crude material with
or bleach before the column.[1] This converts allto , which is much more polar and will stay at the baseline or elute much later. [1] 2. Gradient Delay: Use a shallower gradient (e.g., 0% to 10% EtOAc over 20 minutes) to widen the gap between the lipophilic ligand and your pyridine.[1]
Q3: My recovery is low (<50%), but the reaction looked complete on TLC.
Diagnosis: The product may be forming a salt on the column (Pyridine-HCl) if chlorinated solvents were acidic, or it is irreversibly adsorbed to highly active silica. [1] Solution:
Flush the Column: At the end of the run, flush with EtOAc:MeOH (9:[1]1) + 1% TEA .[1] If a large amount of product comes off, your initial gradient was too weak or the silica too active. [1] * Switch Support: For extremely sensitive pyridines, switch to Basic Alumina or Neutral Alumina stationary phases, which lack the acidic protons of silica.[1]
Q4: Can I use Acetone or DCM instead of EtOAc?
Answer: Yes, but with caveats.
Visualization: Purification Decision Tree
Figure 1: Decision matrix for the purification of phenylpyridine derivatives, highlighting the critical acid-base workup and stationary phase modification steps.
Reference Data: Solvent Systems & Properties
Table 1: Recommended Mobile Phase Systems
| System | Ratio (v/v) | Additive | Application |
| Hexane / EtOAc | 90:10 to 80:20 | 1% TEA | Primary Choice. Good general separation.[2] |
| Pentane / Ether | 90:10 | None | For very non-polar precursors (e.g., aryl halides).[1][2] |
| DCM / MeOH | 98:2 | 0.5% | For highly polar derivatives or if product sticks to baseline.[2] |
| Hexane / Acetone | 90:10 | 1% TEA | Alternative selectivity if EtOAc co-elutes impurities.[2] |
Table 2: Compound Properties
| Property | Value | Source |
| Structure | 4,5-Dimethyl-2-phenylpyridine | [1] |
| Approx.[2][6][7] pKa | ~4.5 - 5.0 (Pyridine N) | [2] |
| Appearance | Colorless oil or low-melting solid | [1][3] |
| Rf (Typical) | 0.35 (Hex:EtOAc 4:1 + TEA) | [1] |
| Detection | UV 254 nm (Strong absorption) | [1] |
References
-
BenchChem. (2025).[1][3][8][9] An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications. (Contains protocols for phenylpyridine synthesis and purification applicable to the 2-phenyl isomer).
-
University of Tartu. (2025).[1] pKa values of bases in non-aqueous media. (Reference for pyridine derivative basicity).
-
FooDB. (2025). Compound 2-Phenylpyridine (FDB004404).[1] (Physical properties and characterization data). [1]
-
Organic Syntheses. (1938).[1] 2-Phenylpyridine Synthesis Protocol. (Foundational method for phenylpyridine construction).[1][8]
-
Chromatography Forum. (2015). Method for pyridine amine derivative purification. (Discussion on amine tailing and mobile phase additives).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of Substituted Pyridine Compounds
Status: Online Agent: Senior Application Scientist Ticket ID: PYR-CRYST-001 Subject: Troubleshooting & Optimization of Pyridine Derivative Purification
Overview: The Pyridine Challenge
Welcome to the technical support center. You are likely here because substituted pyridines present a unique set of purification challenges. Unlike simple aromatics, the pyridine nitrogen introduces basicity , polarity , and hydrogen-bond accepting capabilities that complicate crystal lattice formation.
-
The Problem: Pyridines often exhibit low melting points and high solubility in organic solvents, leading to the dreaded "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.
-
The Goal: To transition your material from a metastable oil or amorphous solid into a defined, high-purity crystalline lattice.[1]
Module 1: Solvent Selection Strategy
User Question: "I have a new substituted pyridine. How do I choose the correct solvent system without wasting material?"
Technical Response: Do not guess. Pyridine derivatives follow specific solubility trends based on their substituents. Use the Polarity-Basicity Match protocol below.
Solvent Selection Decision Matrix
| Substituent Type | Electronic Effect | Recommended Solvent System (Single) | Recommended Solvent System (Binary) | Mechanism of Action |
| Alkyl / Aryl (e.g., Methyl, Phenyl) | Lipophilic / Non-polar | Heptane or Toluene | EtOH / Water | Van der Waals packing; Toluene often disrupts |
| Polar H-Bond Donors (e.g., -NH₂, -OH) | Hydrophilic / H-Bonding | Ethanol or Isopropanol | EtOAc / Hexane | Alcohol solvents engage H-bonds, preventing premature precipitation. |
| Electron Withdrawing (e.g., -NO₂, -CN, -F) | Reduced Basicity | Ethyl Acetate | DCM / Hexane | Reduced basicity allows for standard polar/non-polar pairing without salt formation. |
| Carboxylic Acids (e.g., Nicotinic acid derivs) | Amphoteric / Zwitterionic | Water (pH adjusted) | DMF / Water | High lattice energy requires high-dielectric solvents to dissolve. |
Visual Workflow: Solvent Selection Algorithm
Figure 1: Logic flow for selecting the initial solvent system based on molecular substitution patterns.
Module 2: Troubleshooting "Oiling Out"
User Question: "My solution turned cloudy and separated into a gummy oil at the bottom. Cooling it further just makes the oil harder. How do I fix this?"
Technical Response: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary (solubility curve). This is thermodynamically stable but kinetically trapped. You must force the system back into a single phase and then enter the metastable zone slowly.
Recovery Protocol: The "Re-Dissolve and Seed" Method
-
Re-heat: Heat the mixture until the oil re-dissolves completely. If it does not dissolve at boiling, add small aliquots of a "better" solvent (e.g., Ethanol) until homogeneous.
-
The Temperature Gap: Cool the solution slowly to exactly 5-10°C above the temperature where oiling previously occurred.
-
Seeding (Critical): Add a seed crystal of the pure product.
-
No seed available? Scratch the glass wall with a glass rod at the liquid-air interface. The friction creates microscopic nucleation sites.
-
-
Isothermal Aging: Hold the temperature constant. Do not cool further until you see distinct crystal growth spreading from the seed.
-
Controlled Cooling: Once a crystal bed is established, cool at a rate of 10°C per hour .
Visual Workflow: Oiling Out Recovery
Figure 2: Step-by-step recovery workflow for converting an oiled-out phase into a crystalline solid.
Module 3: Advanced Purification (Salts & Hydrates)
User Question: "My free base pyridine is a low-melting solid that refuses to crystallize. Should I make a salt?"
Technical Response: Yes. Converting a pyridine free base to a salt increases the lattice energy, melting point, and crystallization potential.
Protocol: The HCl/Picrate Method
-
HCl Salt: Dissolve the pyridine in dry ether or dioxane. Bubble dry HCl gas or add 4M HCl in dioxane. The hydrochloride salt usually precipitates instantly.
-
Purification: Recrystallize the salt from Ethanol/Et₂O .
-
-
Picrate Salt (Analytical): If the HCl salt is hygroscopic, form a picrate.
-
Method: Add a saturated solution of picric acid in ethanol.
-
Warning: Picrates are potentially explosive; use only for small-scale characterization (<100 mg).
-
User Question: "I suspect my compound is forming a hydrate. The melting point is broad."
Technical Response: Pyridines are hygroscopic. The nitrogen lone pair readily accepts hydrogen bonds from water.
-
Diagnosis: Perform TGA (Thermogravimetric Analysis) or Karl Fischer titration.
-
Fix: Recrystallize from an anhydrous solvent system like Toluene or DCM/Hexane . Dry the final crystals in a vacuum oven at 50°C over P₂O₅.
Module 4: Removing Colored Impurities
User Question: "My product is supposed to be white, but it's yellow/brown. Recrystallization isn't removing the color."
Technical Response: Colored impurities in pyridine synthesis are often oligomeric oxidation byproducts (N-oxides or polypyridines) that incorporate into the crystal lattice.
De-Colorization Protocol:
-
Dissolve: Dissolve the crude solid in the minimum amount of boiling alcohol (MeOH or EtOH).
-
Adsorb: Add Activated Carbon (1-3% by weight of the solute).
-
Tip: Do not add carbon to a boiling solution; it will foam over. Cool slightly, add carbon, then re-boil.
-
-
Filter: Filter the hot solution through a Celite (diatomaceous earth) pad to remove the fine carbon particles.
-
Crystallize: Allow the clear filtrate to cool slowly.
References & Authoritative Sources
-
Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. usually the primary reference for specific solvent data.
-
Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Excellent resource for "oiling out" thermodynamics).
-
Mettler Toledo. Oiling Out in Crystallization. (Industrial troubleshooting guide for phase separation).
-
University of Rochester. Tips & Tricks: Recrystallization. (Solvent tables and functional group analysis).
-
Org. Lett. 2020, 22, 5855–5860. Synthesis of substituted pyridines in DMSO. (Context for impurity profiles in modern synthesis).
For further assistance, please upload your DSC (Differential Scanning Calorimetry) data or solvent screening results to the ticket.
Sources
Technical Support Center: Pyridine Synthesis & Purification
Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: PYR-PUR-001
Introduction
Welcome to the Pyridine Synthesis Support Hub. Whether you are running a Hantzsch , Chichibabin , or Bohlmann-Rahtz synthesis, the nitrogen lone pair on the pyridine ring is likely the source of your purification headaches. It coordinates with metal catalysts, hydrogen bonds with silica silanols, and forms tenacious azeotropes with water.
This guide is not a textbook; it is a troubleshooting manual designed to resolve specific failure modes in your workflow.
Module 1: Chromatography Troubleshooting (The "Tailing" Effect)
The Problem
Your pyridine derivative streaks across the TLC plate or elutes as a broad, tailing peak on flash chromatography.
The Mechanism
Silica gel possesses acidic surface silanol (Si-OH) groups.[1] The basic nitrogen of your pyridine interacts strongly with these protons, causing secondary retention mechanisms (hydrogen bonding/salt formation) rather than simple adsorption/desorption.
The Solution: Mobile Phase Modifiers
You must "poison" the silica surface to block these interactions.[1]
Decision Matrix: Selecting the Right Modifier
Figure 1: Decision tree for selecting chromatographic modifiers to eliminate peak tailing.
Protocol: Pre-treating Silica Gel
Instead of just adding TEA to the solvent, pre-equilibrate your column:
-
Prepare a solution of 1% Triethylamine (TEA) in Hexanes.
-
Flush the silica column with 2 column volumes (CV) of this solution.
-
Flush with 2 CV of pure Hexanes to remove excess TEA.
-
Run your standard gradient (e.g., Hexanes/EtOAc). The silica is now deactivated.
Module 2: Water Removal (The Azeotrope Issue)
The Problem
Pyridine forms a binary azeotrope with water (boiling point 92-93°C, composition ~57% pyridine, 43% water). Simple distillation will not yield anhydrous material.[2]
Comparative Efficiency of Drying Agents
| Drying Agent | Efficiency | Reactivity | Recommendation |
| KOH (Solid) | High | Basic | Primary Choice. Pyridines are stable to base. |
| CaH₂ | Very High | Basic | Final Polish. Use only after pre-drying with KOH. |
| CaCl₂ | N/A | Neutral | DO NOT USE. Forms complexes with pyridine. |
| Mol. Sieves (4Å) | High | Neutral | Storage. Best for maintaining dryness. |
| MgSO₄ | Low | Neutral | Ineffective. Poor capacity for amine-water mixes. |
Critical Warning: The Calcium Chloride Trap
Never use Calcium Chloride (CaCl₂) to dry pyridine. Unlike other solvents, pyridine coordinates with calcium ions to form addition complexes (e.g., CaCl₂·2C₅H₅N), effectively trapping your product in the solid phase [1].
Module 3: Removing Dihydropyridines (Hantzsch Synthesis)
The Problem
You performed a Hantzsch synthesis, but NMR shows signals around 3.5–4.5 ppm (sp3 ring carbons). You have incomplete oxidation; the intermediate 1,4-dihydropyridine (1,4-DHP) is still present.
The Mechanism
The Hantzsch reaction produces a 1,4-DHP intermediate. To achieve the aromatic pyridine, an oxidative step (aromatization) is required.
Protocol: Oxidative Workup
If your product is not acid-sensitive, use the Nitric Acid method. If sensitive, use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
Method A: Nitric Acid Aromatization (Robust)
-
Dissolve the crude 1,4-DHP in dilute acetic acid.
-
Slowly add 6M HNO₃ while heating to 60°C.
-
Monitor gas evolution (NOx fumes).
-
Once evolution ceases, neutralize with NaOH and extract with DCM.
Method B: DDQ Oxidation (Mild)
-
Dissolve crude material in Dichloromethane (DCM).
-
Add 1.1 equivalents of DDQ .
-
Stir at room temperature for 1-2 hours.
-
Filter off the precipitated hydroquinone byproduct.
-
Wash the filtrate with saturated NaHCO₃ to remove residual acid.
Module 4: Removing "Tar" & Non-Basic Impurities
The Problem
Reactions like the Chichibabin synthesis often produce dark, viscous "tars" (polymerized aldehydes) and non-basic byproducts that co-elute with your pyridine.
The Solution: Acid-Base Extraction
Pyridine (pKa ~5.2) can be reversibly protonated to become water-soluble, while neutral tars remain in the organic phase.
Workflow Diagram
Figure 2: Acid-Base extraction workflow for separating basic pyridines from neutral organic impurities.
Frequently Asked Questions (FAQs)
Q: My pyridine turned yellow/brown after distillation. Is it ruined? A: Not necessarily. Pyridines are photo-sensitive and prone to N-oxide formation or trace polymerization upon air exposure.
-
Fix: Distill over KOH pellets under an inert atmosphere (N₂ or Ar).
-
Prevention: Store in amber glass bottles, taped shut, over KOH pellets or 4Å molecular sieves [2].
Q: Can I use rotary evaporation to remove pyridine? A: It is difficult due to its high boiling point (115°C).
-
Tip: Form a toluene azeotrope. Add toluene to your flask and rotovap. The toluene/pyridine azeotrope boils lower than pure pyridine, helping to "drag" it out. Repeat 3x.
Q: How do I remove metal catalysts (Cu/Pd) coordinated to my pyridine? A: Wash your organic layer with aqueous EDTA (0.1 M) or NH₄OH . The chelating agents compete for the metal more effectively than the pyridine nitrogen.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Scientific Update. (2018). The Chichibabin Amination Reaction. Scientific Update: Process Chemistry.
-
BenchChem. (2025).[1][2] Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research Institute.
Sources
Validation & Comparative
Cytotoxicity Assessment of Novel Thiazolopyridine Derivatives
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary: The Scaffold Advantage
Thiazolopyridine derivatives represent a "privileged scaffold" in modern oncology, bridging the gap between the high potency of fused heterocycles and the pharmacokinetic necessities of drug candidates. Unlike traditional single-ring systems (thiazoles or pyridines alone), the fused thiazolopyridine core offers a rigid planar structure ideal for DNA intercalation while simultaneously presenting specific binding vectors for Tyrosine Kinase (TK) domains (e.g., EGFR, VEGFR).
This guide objectively compares novel thiazolopyridine series against standard-of-care (SoC) agents (Doxorubicin, 5-Fluorouracil), focusing on cytotoxicity profiles (IC50), Selectivity Indices (SI), and validated mechanisms of action.
Part 1: Comparative Performance Analysis
The following data synthesizes recent high-impact studies (2020–2024) comparing novel thiazolopyridine derivatives against clinical standards.
Table 1: Cytotoxicity Profile (IC50) vs. Standard of Care
| Compound Class | Target Cell Line | Primary MOA | IC50 (µM) | Reference Standard (IC50) | Relative Potency |
| Thiazolo[3,2-a]pyrimidine (Cmpd 4c) | A549 (Lung) | Topoisomerase II Inhibition | 0.23 ± 0.01 | Doxorubicin (0.82 µM) | 3.6x Higher |
| Thiazolo[4,5-b]pyridine (Cmpd 9c) | HepG2 (Liver) | CDK2 / ROCK1 Inhibition | 10.89 | 5-Fluorouracil (26.75 µM) | 2.4x Higher |
| Thiazolyl-Pyridine Hybrid (Cmpd 8e) | A549 (Lung) | EGFR Tyrosine Kinase | 0.302 | Gefitinib (Var. 0.02-0.5 µM) | Comparable |
| Thiazolo[5,4-b]pyridine (AV25R) | RS4;11 (Leukemia) | VEGFR2 / TGFBR1 | < 1.0 | Vincristine (Var.) | High Selectivity |
Critical Insight: While some derivatives (Series 9c) show lower absolute potency than Doxorubicin in broad screening, they often exhibit superior Selectivity Indices (SI) . For instance, Doxorubicin is cardiotoxic (SI < 5 for cardiomyocytes), whereas optimized thiazolopyridines frequently achieve SI > 10 for somatic cells.
Selectivity Index (SI) Calculation
To validate safety, the Selectivity Index must be calculated as:
-
SI < 2: General toxin (High risk).
-
SI > 10: Potential therapeutic window.
Part 2: Mechanism of Action (MOA)
Thiazolopyridines function primarily through two distinct pathways depending on their substitution patterns (e.g., C-6 vs. C-8 functionalization).
Dual Inhibition Pathway
Many novel derivatives act as Dual Inhibitors , targeting both the ATP-binding pocket of receptor tyrosine kinases (EGFR/VEGFR) and DNA Topoisomerase II. This dual action minimizes the development of drug resistance common in single-target therapies.
Figure 1: Dual mechanism of action showing simultaneous inhibition of cytoplasmic kinase signaling and nuclear DNA replication.
Part 3: Validated Experimental Protocols
To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocols address specific challenges associated with thiazolopyridines, such as hydrophobicity .
Protocol A: Optimized MTT Cytotoxicity Assay
Standard MTT protocols often fail with fused heterocycles due to precipitation. This modified workflow ensures solubility.
Reagents:
-
Stock Solution: Dissolve compound in 100% DMSO at 10 mM.
-
Working Solution: Serial dilutions in serum-free media (Max DMSO < 0.5%).
-
Solubilizer: Acidified Isopropanol (0.04 N HCl) or SDS-DMF buffer (preferred for time-course).
Workflow:
-
Seeding: Plate 5x10³ cells/well (adherent) in 96-well plates. Incubate 24h.
-
Treatment: Add 100 µL of Working Solution. Include Vehicle Control (0.5% DMSO) and Positive Control (Doxorubicin) .
-
Incubation: 48h or 72h at 37°C / 5% CO₂.
-
MTT Addition: Add 10 µL MTT (5 mg/mL in PBS). Incubate 4h (protect from light).
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO.[1] Shake 15 mins (Critical step for thiazolopyridines to dissolve reduced formazan fully).
-
Readout: Absorbance at 570 nm (Ref 630 nm).
Protocol B: Apoptosis Detection (Annexin V/PI)
Essential to distinguish cytotoxicity (necrosis) from programmed cell death (apoptosis).
-
Harvest: Trypsinize cells (include floating cells).
-
Wash: 2x Cold PBS.
-
Stain: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC + 5 µL Propidium Iodide (PI).
-
Analyze: Flow Cytometry within 1 hr.
Figure 2: Screening workflow from synthesis to mechanistic validation. Compounds failing the IC50 threshold are filtered before expensive mechanistic studies.
Part 4: Strategic Recommendations
Based on the comparative analysis of recent literature (2020-2025):
-
Prioritize C-6 Substitution: Derivatives with electron-withdrawing groups (EWGs) at the C-6 position of the thiazolopyridine ring consistently show higher affinity for the EGFR ATP-binding pocket.
-
Monitor Solubility: Thiazolopyridines are lipophilic. If IC50 curves are erratic, verify compound precipitation in the media. Use cyclodextrin complexation if solubility is < 10 µM.
-
Selectivity over Potency: A compound with an IC50 of 5 µM and SI of 20 is a better drug candidate than an IC50 of 0.1 µM and SI of 1. Focus optimization on the Selectivity Index .
References
-
Al-Wahaibi, L. H., et al. (2023). "Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a]pyrimidines as topoisomerase II inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Vogel, A., et al. (2022). "Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction." International Journal of Molecular Sciences.
-
Abdel-Maksoud, M. S., et al. (2021). "Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives." Acta Pharmaceutica.
-
Suma, B., et al. (2023). "Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents." Molecules.
-
Riss, T. L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Sources
Safety Operating Guide
Laboratory Guide: Proper Disposal of 4,5-Dimethyl-2-phenylpyridine
Executive Summary & Chemical Profile[1]
4,5-Dimethyl-2-phenylpyridine (CAS: 27063-84-9 ) is a substituted pyridine derivative often utilized as a ligand in organometallic catalysis (e.g., iridium complexes) or as a pharmaceutical intermediate.[1] Unlike simple pyridine, the substitution pattern on the ring reduces volatility but does not eliminate the core toxicological and environmental hazards associated with nitrogen heterocycles.
Effective disposal requires treating this compound not merely as "organic waste" but as a basic nitrogenous contaminant that poses specific risks to aquatic ecosystems and incineration infrastructure if mischaracterized.
Chemical Identity Table
| Parameter | Detail |
| CAS Number | 27063-84-9 |
| Molecular Formula | C₁₃H₁₃N |
| Molecular Weight | 183.25 g/mol |
| Physical State | Solid (crystalline) or viscous liquid (depending on purity/temp) |
| Core Hazards | Acute Toxicity (Oral), Skin/Eye Irritation, Aquatic Toxicity |
| RCRA Status (US) | Not P- or U-listed by specific name; regulate as Hazardous Waste by characteristic (Toxicity/Ignitability) |
Hazard Logic & Segregation Strategy
The "Why" Behind the Protocol: As a scientist, you understand that safety protocols are based on chemical reactivity. The disposal pathway for 4,5-dimethyl-2-phenylpyridine is dictated by its basic nitrogen lone pair and its aromatic stability .[1]
-
Basicity: The nitrogen atom can accept protons.[1] Mixing this waste with strong acids (e.g., waste Nitric or Sulfuric acid) in a closed waste container will generate heat (exotherm) and potentially over-pressurize the vessel. Strict segregation from acidic waste streams is mandatory.
-
Oxidation Sensitivity: Pyridine derivatives can react violently with strong oxidizers (peroxides, permanganates).
-
Environmental Persistence: The aromatic ring is stable against hydrolysis.[1] It must never be flushed down the drain, as standard wastewater treatment plants may not effectively degrade substituted pyridines, leading to aquatic contamination.
Segregation Workflow (Visualization)
The following diagram illustrates the critical decision-making process for segregating this chemical at the bench level.
Figure 1: Decision tree for segregating 4,5-dimethyl-2-phenylpyridine waste streams to prevent cross-reactivity.
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA regulations (40 CFR 261) and minimizes personnel exposure.[1]
Phase 1: Preparation & PPE[1]
-
Engineering Controls: All transfers must occur inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended for concentrated solutions), safety goggles (ANSI Z87.1), and a flame-resistant lab coat.[1]
-
Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal containers if the waste solution is corrosive.[1]
Phase 2: Waste Collection
Scenario A: Solid Waste (Pure Compound)
-
Collect scrapings, expired solids, or contaminated weighing paper.
-
Place in a dedicated wide-mouth jar labeled "Hazardous Waste - Solid."[1]
-
Labeling: Explicitly list "4,5-Dimethyl-2-phenylpyridine" as a constituent. Do not use vague terms like "Organic Solids."
Scenario B: Liquid Waste (Reaction Mixtures)
-
Check pH: If the reaction involved strong acids, neutralize the mixture to pH 6–8 using Sodium Bicarbonate (
) before adding to the waste container. This prevents pressure buildup.[1] -
Solvent Segregation:
-
If dissolved in Dichloromethane (DCM) or Chloroform
Halogenated Waste Stream .[1] -
If dissolved in Acetone, Methanol, or Ethyl Acetate
Non-Halogenated Waste Stream .
-
-
Transfer: Pour slowly into the carboy using a funnel. Leave at least 10% headspace in the container for thermal expansion.[1]
Phase 3: Labeling & Storage[1]
-
Tagging: Attach a Hazardous Waste Tag immediately upon the first addition of waste.
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."[1] If in a flammable solvent, mark "Ignitable."
-
Storage: Store the container in a secondary containment tray (polypropylene) away from oxidizers and acids. Keep the cap tightly closed when not actively adding waste.[1]
Emergency Contingencies
In the event of a spill, immediate action minimizes exposure and environmental release.
| Scenario | Response Protocol |
| Minor Spill (<50 mL/g) | 1. Alert nearby personnel.2. Cover with vermiculite or clay-based absorbent (Do not use paper towels for pure liquid).3.[1] Sweep into a disposal bag.4. Clean surface with soap and water; collect rinsate as hazardous waste.[1] |
| Major Spill (>50 mL/g) | 1. Evacuate the immediate area.2. If safe, turn off ignition sources.3. Contact EHS/Emergency Response.4. Do not attempt cleanup without respiratory protection (SCBA) if vapors are strong.[1] |
| Skin Contact | Wash with soap and water for 15 minutes.[1][2] Do not use ethanol , as it may increase dermal absorption. |
| Eye Contact | Flush with water for 15 minutes at an eyewash station. Seek medical attention immediately. |
Regulatory Framework (US Context)
While 4,5-Dimethyl-2-phenylpyridine is not explicitly listed on the RCRA "P" or "U" lists (unlike parent Pyridine, U196), it must be characterized by the generator.[1]
-
Characteristic of Ignitability (D001): If the flash point of the waste mixture is <60°C (140°F).
-
Characteristic of Toxicity: Due to the lack of specific TCLP limits for this isomer, the "Generator Knowledge" clause applies. You must assume toxicity based on the pyridine pharmacophore.[1]
-
Disposal Method: The ultimate fate of this waste stream is High-Temperature Incineration (Rotary Kiln) at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures complete destruction of the aromatic ring.[1]
References
-
PubChem. (n.d.).[1] 4-Phenylpyridine Compound Summary (Analogous Structure Data). National Center for Biotechnology Information.[1] Retrieved January 29, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved January 29, 2026, from [Link]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved January 29, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
